(4-(Hydroxymethyl)-2-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFMZDMFLQDCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726922 | |
| Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-66-9 | |
| Record name | [4-(Hydroxymethyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: A Multi-Technique, Mechanistic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid is a bifunctional organoboron compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in applications such as the Suzuki-Miyaura cross-coupling reaction necessitates unambiguous structural verification and purity assessment.[1] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth framework for the complete structure elucidation of this molecule. We move beyond simple data reporting to explain the causal-driven choices behind a multi-technique analytical workflow, ensuring a self-validating and robust characterization. The methodologies detailed herein—spanning Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy—are designed to provide orthogonal data points that, when synthesized, deliver an unequivocal confirmation of the molecular structure.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role as key coupling partners in palladium-catalyzed reactions that form new carbon-carbon bonds.[1] Structurally, they are characterized by a trivalent, sp²-hybridized boron atom with a vacant p-orbital, which defines their Lewis acidity and reactivity.[2] The target molecule, this compound, incorporates three key functionalities: the reactive boronic acid group, a nucleophilic hydroxymethyl group, and a methyl-substituted aromatic ring. This unique combination makes it a valuable intermediate for creating complex molecular architectures, particularly in drug discovery programs where boron-containing compounds are gaining prominence.[3][4][5]
However, the characterization of boronic acids is not without its challenges. The primary complicating factor is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium between the monomer and the trimer can lead to complex or misleading spectroscopic data if not properly managed. The workflow described in this guide is explicitly designed to address this challenge and ensure accurate structural assignment.
Foundational Physicochemical & Structural Properties
Before embarking on spectroscopic analysis, a summary of the expected foundational properties provides a critical baseline for validation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₃ | Calculated |
| Molecular Weight | 165.98 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Appearance | Expected to be a white to off-white solid | [8] |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO, Acetone) | [8] |
Molecular Structure Diagram
Caption: 2D structure of this compound.
The Elucidation Workflow: A Strategy of Orthogonal Validation
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method probes a different aspect of the molecule's constitution, and together they build an unassailable case for the proposed structure. Our workflow is designed as a self-validating system where the results from one technique inform and are confirmed by the next.
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An In-depth Technical Guide to (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid, with the CAS Number 166386-66-9, is a specialized organoboron compound that is gaining interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a member of the arylboronic acid family, it serves as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[3] This reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds, essential for the construction of complex molecular architectures found in many pharmaceutical agents.[3]
The unique structural features of this molecule—a boronic acid group, a hydroxymethyl substituent, and a methyl group on the phenyl ring—confer specific reactivity and solubility properties. The boronic acid moiety is the key functional group for Suzuki-Miyaura coupling, while the hydroxymethyl group can be a site for further chemical modification or can influence the compound's pharmacokinetic properties. The methyl group's presence provides steric and electronic effects that can fine-tune the reactivity of the boronic acid and the properties of the resulting coupled products.
This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis and characterization, key applications, and essential safety and handling information.
Physicochemical Characteristics
While detailed experimental data for this compound is not extensively published, its properties can be inferred from data on its isomers and related arylboronic acids. It is a solid at room temperature and should be stored in a dry environment.[1]
| Property | Value | Source |
| CAS Number | 166386-66-9 | [1] |
| Molecular Formula | C₈H₁₁BO₃ | [1][2] |
| Molecular Weight | 165.98 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in a dry place at room temperature. |
Synthesis and Purification
The synthesis of substituted phenylboronic acids can be achieved through several established methods. A common and effective approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5] For this compound, a plausible synthetic route would start from a suitably protected 4-(bromomethyl)-3-methylbromobenzene to avoid unwanted reactions with the Grignard reagent.
Proposed Synthetic Workflow
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A Technical Guide to (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: Synthesis, Characterization, and Application
This guide provides an in-depth technical overview of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid, a versatile bifunctional reagent crucial for researchers and professionals in drug development and synthetic chemistry. We will move beyond simple data recitation to explore the causal reasoning behind its synthesis, the logic of its analytical validation, and its strategic application in modern organic synthesis, particularly in carbon-carbon bond formation.
Physicochemical Properties and Identification
This compound is an organoboron compound featuring both a nucleophilic hydroxymethyl group and a synthetically versatile boronic acid moiety. This unique combination allows for sequential or orthogonal functionalization, making it a valuable building block. Its core properties are summarized below.
| Property | Data | Source |
| Molecular Formula | C₈H₁₁BO₃ | [1][2] |
| Molecular Weight | 165.98 g/mol | [1][2] |
| CAS Number | 166386-66-9 | [1] |
| Appearance | White to off-white solid | [2] |
| Synonyms | 4-(Hydroxymethyl)-2-methylphenylboronic acid | [2] |
| H-Bond Donor Count | 3 | [1] |
| H-Bond Acceptor Count | 3 | [1] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of arylboronic acids, including the title compound, is a well-established process. The most common and industrially scalable approach involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis. The choice of this pathway is dictated by the high reliability and commercial availability of the starting materials.
A plausible and robust synthetic route starting from 2-bromo-5-(bromomethyl)toluene is outlined below. This precursor is chosen for its commercial availability and the differential reactivity of the benzylic and aryl bromides.
Caption: General Synthetic Workflow for Arylboronic Acid Preparation.
Experimental Protocol: Synthesis
-
Step 1: Protection/Hydrolysis: The starting aryl bromide, if not already containing the hydroxymethyl group, must be appropriately functionalized. For a precursor like 4-bromo-2-methylbenzyl bromide, selective hydrolysis of the benzylic bromide is performed, often using a mild base like sodium carbonate in an aqueous solvent mixture to yield (4-bromo-2-methylphenyl)methanol. This step is critical to ensure the Grignard reagent forms at the aryl position.
-
Step 2: Grignard Reagent Formation: Under an inert atmosphere (e.g., Argon or Nitrogen), magnesium turnings are activated in anhydrous tetrahydrofuran (THF). A solution of the (4-bromo-2-methylphenyl)methanol intermediate in THF is added dropwise to initiate the formation of the Grignard reagent. The persistence of this reaction is self-validating, indicated by heat evolution and the consumption of magnesium.
-
Step 3: Borylation: The Grignard solution is cooled to -78 °C (a dry ice/acetone bath). A trialkyl borate, typically trimethyl borate or triisopropyl borate, is added slowly. The low temperature is crucial to prevent over-alkylation of the boron center.
-
Step 4: Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous acid (e.g., 1M HCl). This hydrolyzes the boronate ester to the desired boronic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.
-
Step 5: Purification: The crude product is often purified by recrystallization or silica gel chromatography to remove inorganic salts and non-polar organic impurities, yielding the final product as a crystalline solid.
Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous confirmation of structure and purity. Each method provides orthogonal data, creating a self-validating system for quality control.
Caption: Standard Analytical Workflow for Compound Verification.
Standard QC Protocols
-
¹H NMR Spectroscopy: This is the primary tool for structural elucidation. For this compound, one would expect to see distinct signals corresponding to the aromatic protons (with characteristic splitting patterns), a singlet for the benzylic CH₂ protons, a singlet for the methyl protons, and broad singlets for the -OH protons of the alcohol and boronic acid moieties. The integration of these signals should match the number of protons in each environment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique validates both purity and molecular weight. The liquid chromatography component separates the main compound from any impurities, providing a purity profile (e.g., >95%). The mass spectrometer provides the mass-to-charge ratio (m/z), which should correspond to the molecular ion of the compound ([M-H]⁻ or [M+H]⁺), confirming its molecular weight of 165.98 g/mol .
-
Melting Point Analysis: A sharp melting point range is a strong indicator of high purity. Broad or depressed melting points suggest the presence of impurities.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
Arylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for constructing C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
The utility of this compound in this context lies in its ability to introduce a substituted aromatic ring into a target molecule. The hydroxymethyl group can serve as a handle for further synthetic transformations post-coupling.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X).
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[4]
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Handling, Storage, and Safety
As with all boronic acids, proper handling is essential to maintain the integrity of the reagent and ensure user safety.
-
Storage: this compound should be stored in a cool, dry, and dark place under an inert atmosphere if possible. Boronic acids have a tendency to undergo trimerization to form boroxines upon dehydration, which can affect reactivity.
-
Handling: The compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
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ResearchGate. (Top): Reaction scheme for Suzuki coupling of... | Download Scientific Diagram. [Link]
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National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid
This technical guide provides an in-depth exploration of the essential spectroscopic techniques for the structural elucidation and quality control of (4-(hydroxymethyl)-2-methylphenyl)boronic acid, a key building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Boronic Acids and the Need for Rigorous Characterization
Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in forming carbon-carbon and carbon-heteroatom bonds has made them central to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The compound this compound, with its unique substitution pattern, offers medicinal chemists a valuable scaffold for introducing a reactive hydroxymethyl group and a sterically influencing methyl group, enabling the synthesis of complex molecular architectures.
Given their pivotal role, the unambiguous characterization of boronic acids is of paramount importance to ensure the identity, purity, and stability of these critical starting materials. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and complementary suite of tools for this purpose. This guide will delve into the principles and practical application of each of these techniques for the comprehensive analysis of this compound.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 166386-66-9 | [1] |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_Me [label="CH₃", pos="-2.6,1.5!"]; C_CH2OH [label="CH₂OH", pos="2.6,-1.5!"]; B [label="B(OH)₂", pos="0,3!"];
// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for the substituents C2 -- C_Me; C5 -- C_CH2OH; C1 -- B;
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as methanol-d₄, to dissolve the sample completely.
-
For quantitative purposes, a known amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for the ¹H spectrum and the solvent peak to its known value for the ¹³C spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
A. Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-O bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3600-3200 | Broad, Strong | O-H stretch (B-OH and C-OH) | The broadness is due to hydrogen bonding between the hydroxyl groups. [2] |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |
| 2950-2850 | Medium | Aliphatic C-H stretch | From the methyl and methylene groups. |
| 1600-1450 | Medium to Weak | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
| ~1350 | Strong | B-O stretch | A characteristic and strong absorption for boronic acids. |
| ~1020 | Strong | C-O stretch | From the primary alcohol of the hydroxymethyl group. |
B. Experimental Protocol for IR Spectroscopy (Solid Sample)
Caption: Workflow for solid-state IR data acquisition.
-
Sample Preparation (Thin Solid Film Method): [3] * Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.
-
Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Then, acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and correlate them with the corresponding functional groups in the molecule.
-
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids. [4]
A. Predicted Mass Spectrum (ESI)
The analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of adducts, dimers, or the loss of water. [5][6]However, under optimized ESI conditions, a clear molecular ion or a related adduct should be observable.
| Predicted m/z | Ion | Rationale |
| 166.08 | [M+H]⁺ | The protonated molecular ion is often observed in positive ion mode ESI. |
| 188.06 | [M+Na]⁺ | Adduct formation with sodium ions, which are often present as impurities, is common in ESI-MS. |
| 147.07 | [M-H₂O+H]⁺ | Dehydration of the boronic acid moiety is a common fragmentation pathway. |
| 149.07 | [M-OH]⁺ | Loss of a hydroxyl group. |
B. Experimental Protocol for Mass Spectrometry (ESI)
Caption: Workflow for ESI-MS data acquisition and analysis.
-
Sample Preparation: [7] * Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent. High concentrations can lead to signal suppression and source contamination.
-
For positive ion mode analysis, a small amount of formic acid (e.g., 0.1% v/v) can be added to the final solution to facilitate protonation.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal intensity of the ion of interest and minimize fragmentation.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500) to include the expected molecular ion and potential fragments.
-
-
Data Analysis:
-
Examine the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant ions, such as solvent adducts or fragments.
-
Compare the experimentally observed m/z values with the theoretical masses of the expected ions to confirm the identity of the compound.
-
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS is essential for verifying its structure and ensuring its suitability for use in research and development. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, researchers can have a high degree of confidence in the identity and purity of this valuable synthetic building block. The protocols and predicted data presented in this guide provide a robust framework for the successful analysis of this and other related boronic acid derivatives.
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The Solubility Profile of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: An In-depth Technical Guide
Introduction: The Critical Role of Solubility in Drug Development
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid is an organoboron compound of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions, its physicochemical properties are of paramount importance. Among these, solubility stands out as a critical determinant of a compound's developability, influencing everything from reaction kinetics and purification efficiency to formulation strategies and ultimately, bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, the practical aspects of its determination, and the key factors that modulate its behavior in various solvent systems.
Physicochemical Properties Influencing Solubility
The solubility of this compound is intrinsically linked to its molecular structure. The presence of both a polar boronic acid moiety and a hydroxymethyl group, capable of acting as hydrogen bond donors and acceptors, suggests a favorable interaction with polar solvents. Conversely, the methyl-substituted phenyl ring introduces a degree of lipophilicity, which will influence its solubility in less polar organic media.
A crucial parameter governing the aqueous solubility of ionizable compounds is the acid dissociation constant (pKa). For the structurally related compound, (4-Hydroxy-2-methylphenyl)boronic acid, a predicted pKa value is approximately 9.17. This value is critical for understanding the pH-dependent solubility, as the equilibrium between the neutral boronic acid and the anionic boronate species will shift with changes in pH, significantly impacting solubility.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₁BO₃ | N/A |
| Molecular Weight | 165.98 g/mol | N/A |
| Appearance | White to off-white solid | [General knowledge] |
| Predicted pKa | ~9.17 (for (4-Hydroxy-2-methylphenyl)boronic acid) | ChemBK |
| General Solubility | Soluble in polar solvents like water and alcohols | [1] |
| Water Solubility | 25 g/L (for (4-(Hydroxymethyl)phenyl)boronic acid) | Chembook |
Quantitative Solubility Profile: A Data-Driven Perspective
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, we can infer its likely behavior by examining data from structurally analogous arylboronic acids. The following table presents solubility data for phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents. This data serves as a valuable proxy for understanding the solubility trends of substituted phenylboronic acids.
Table 1: Solubility of Phenylboronic Acid and Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Phenylboronic Acid Solubility | o-Isobutoxyphenylboronic Acid Solubility | m-Isobutoxyphenylboronic Acid Solubility | p-Isobutoxyphenylboronic Acid Solubility |
| Chloroform | Moderate | High | Data not available | Data not available |
| 3-Pentanone | High | High | Data not available | Data not available |
| Acetone | High | High | Data not available | Data not available |
| Dipropyl Ether | High | Moderate | Data not available | Data not available |
| Methylcyclohexane | Very Low | Low | Data not available | Data not available |
Source: Adapted from data presented in the Journal of Chemical & Engineering Data and the Journal of Solution Chemistry.[2][3]
The data illustrates that phenylboronic acids generally exhibit good solubility in polar aprotic solvents like acetone and 3-pentanone, and moderate to high solubility in ethers and chlorinated solvents.[2] Their solubility is significantly lower in nonpolar aliphatic solvents such as methylcyclohexane.[2] The introduction of an isobutoxy group, which increases the lipophilicity, generally enhances solubility in most organic solvents compared to the unsubstituted phenylboronic acid.[3] Based on these trends, it is anticipated that this compound will display a similar solubility profile, with good solubility in polar organic solvents. The presence of the hydroxymethyl group is expected to further enhance its solubility in protic solvents like methanol and ethanol through hydrogen bonding interactions.
Factors Influencing Solubility: A Deeper Dive
The Profound Impact of pH on Aqueous Solubility
The solubility of this compound in aqueous media is highly dependent on the pH of the solution. As a weak Lewis acid, the boronic acid functional group exists in equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form.
Caption: pH-dependent equilibrium of boronic acid.
At pH values significantly below its pKa, the neutral form of the boronic acid predominates. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the formation of the more soluble anionic boronate species. This increase in solubility is attributed to the enhanced hydration of the charged species. Therefore, for applications requiring high aqueous concentrations of this compound, adjusting the pH to a value above its pKa is a critical strategy.
The Role of Temperature in Solubility
Co-solvents and Formulation Strategies
In drug development, achieving the desired concentration of a compound in a formulation can be challenging. The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. For this compound, the addition of polar, water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous solution can significantly increase its solubility. The choice of co-solvent and its concentration must be carefully optimized to ensure the stability of the compound and the compatibility of the final formulation.
Experimental Determination of Solubility: Protocols and Best Practices
The accurate determination of solubility is a cornerstone of pre-formulation and process development. Two primary types of solubility are typically measured: kinetic and thermodynamic.
Kinetic Solubility: A High-Throughput Screening Approach
Kinetic solubility is a measure of the concentration of a compound that remains in solution after a compound, initially dissolved in an organic solvent (typically DMSO), is added to an aqueous buffer and allowed to equilibrate for a short period.[4] This method is widely used in early drug discovery for high-throughput screening of large compound libraries.[4]
Experimental Protocol for Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Equilibration: Shake the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).
-
Analysis: Determine the concentration of the dissolved compound in the supernatant. This can be achieved through various methods, including:
-
Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate).
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the absorbance of the supernatant is measured and compared to a standard curve.
-
LC-MS/MS: Provides a highly sensitive and specific method for quantifying the compound in the supernatant.
-
Caption: Workflow for Kinetic Solubility Assay.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[5] The shake-flask method is the most widely accepted and reliable technique for determining thermodynamic solubility.[5]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed vial or flask. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is established. The agitation can be achieved using a shaker, rotator, or magnetic stirrer.
-
Phase Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE or PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.
Caption: Workflow for Thermodynamic Solubility Assay.
Conclusion: A Practical Guide for the Modern Scientist
The solubility of this compound is a multifaceted property that is fundamental to its successful application in research and development. This guide has provided a comprehensive overview of its solubility profile, from the underlying physicochemical principles to detailed experimental protocols for its determination. By understanding the influence of factors such as solvent polarity, pH, and temperature, and by employing robust experimental methodologies, researchers can effectively navigate the challenges associated with the solubility of this important building block. The insights and data presented herein are intended to empower scientists to make informed decisions, optimize experimental conditions, and ultimately accelerate the pace of innovation in drug discovery and chemical synthesis.
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The Ascent of a Versatile Moiety: An In-Depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids, a class of organoboron compounds, have carved an indispensable niche in modern chemical and pharmaceutical sciences. From their serendipitous discovery in the 19th century to their central role in Nobel Prize-winning cross-coupling reactions and their incorporation into life-saving therapeutics, their journey is a testament to the power of fundamental research and the continual evolution of synthetic methodology. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted phenylboronic acids, offering field-proven insights into their preparation and a detailed look at their transformative impact on drug development.
Genesis: The Dawn of Organoboron Chemistry
The story of substituted phenylboronic acids begins not with the phenyl group, but with the broader discovery of organoboronic acids. In 1860, the English chemist Edward Frankland, a pioneer in organometallic chemistry, first reported the synthesis and isolation of a boronic acid. His work involved a two-stage process to create ethylboronic acid from diethylzinc and triethyl borate. This seminal discovery laid the groundwork for the entire field of organoboron chemistry.
Twenty years later, in 1880, Arthur Michaelis and his student, Becker, reported the first synthesis of phenylboronic acid.[1] Their method involved the reaction of diphenylmercury with boron trichloride at elevated temperatures. While historically significant, this early method was far from practical, utilizing highly toxic and air-sensitive reagents. The true potential of phenylboronic acids remained largely untapped until more accessible and versatile synthetic routes were developed.
The Synthetic Revolution: From Niche Reagents to Ubiquitous Building Blocks
The widespread adoption of substituted phenylboronic acids was contingent on the development of reliable and scalable synthetic methodologies. The evolution of these methods reflects the broader advancements in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.
The Grignard Approach: A Foundational Method
A significant leap forward came with the application of Grignard reagents. The reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis, became a cornerstone for the synthesis of phenylboronic acid and its substituted derivatives.[2] This method offered a more practical and less hazardous alternative to the organomercury route.
Conceptual Workflow of the Grignard-based Synthesis of Substituted Phenylboronic Acids
Caption: General workflow for the synthesis of substituted phenylboronic acids via the Grignard reaction.
Experimental Protocol: Synthesis of 4-Carboxyphenylboronic Acid
The synthesis of 4-carboxyphenylboronic acid provides a practical example of the multi-step processes often required for preparing functionalized phenylboronic acids. A common approach involves the protection of the carboxylic acid functionality of 4-bromobenzoic acid before proceeding with the Grignard reaction.[3]
Step 1: Amidation of 4-Bromobenzoic Acid
-
To a solution of 4-bromobenzoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride and reflux to form the acid chloride.
-
After removing the excess thionyl chloride, the acid chloride is dissolved in an appropriate solvent.
-
This solution is then added dropwise to a cooled solution of a secondary amine (e.g., diisopropylamine) in the same solvent to form 4-bromo-N,N-diisopropylbenzamide.[3]
-
The reaction is monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the amide.[3]
Causality: The carboxylic acid proton is acidic and would quench the highly basic Grignard reagent. Therefore, protection as an amide is crucial for the success of the subsequent step.
Step 2: Grignard Reaction and Borylation
-
The protected 4-bromo-N,N-diisopropylbenzamide is dissolved in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are added, and the reaction is initiated.
-
The resulting Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate) at low temperature (-78 °C).[2]
-
The reaction is allowed to warm to room temperature and stirred until completion.
Causality: The low temperature is critical to prevent side reactions, such as the addition of the Grignard reagent to the boronate ester product. Anhydrous conditions are essential as any trace of water will protonate and destroy the Grignard reagent.
Step 3: Hydrolysis
-
The reaction mixture is quenched with a cooled acidic solution (e.g., dilute HCl or H2SO4).
-
The resulting (4-(diisopropylcarbamoyl)phenyl)boronic acid is then hydrolyzed, often with a base such as lithium hydroxide, to cleave the amide and yield 4-carboxyphenylboronic acid.[3]
-
The final product is isolated by filtration and can be further purified by recrystallization.
The Rise of Palladium Catalysis: The Suzuki-Miyaura Coupling
The true inflection point in the history of substituted phenylboronic acids was the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel method for forming carbon-carbon bonds between organoboron compounds and organic halides.[4] This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. For this groundbreaking work, Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.
The Suzuki-Miyaura coupling has become one of the most important and widely used reactions in both academic and industrial settings, particularly in the synthesis of complex molecules, including pharmaceuticals.
The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R1-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group (R2) from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups (R1 and R2) are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Substituted Phenylboronic Acids in Drug Development: From Bench to Bedside
The unique properties of the boronic acid group—its ability to form reversible covalent bonds with diols and its role as a bioisostere for carboxylic acids—have made it a privileged scaffold in medicinal chemistry. This has led to the development and approval of several life-changing drugs.
Bortezomib (Velcade®): A Proteasome Inhibitor for Cancer Therapy
Bortezomib is a dipeptidyl boronic acid that functions as a potent and reversible inhibitor of the 26S proteasome, a key cellular complex responsible for protein degradation.[5] By inhibiting the proteasome, bortezomib disrupts protein homeostasis in cancer cells, leading to apoptosis.[5] It was the first proteasome inhibitor to be approved by the FDA in 2003 for the treatment of multiple myeloma.[1]
The boronic acid moiety is the lynchpin of bortezomib's mechanism of action. The vacant p-orbital on the boron atom acts as a powerful electrophile that forms a stable, yet reversible, covalent bond with the hydroxyl group of a threonine residue in the active site of the proteasome.
Tavaborole (Kerydin®): An Antifungal Agent
Tavaborole is a benzoxaborole antifungal agent approved by the FDA in 2014 for the treatment of onychomycosis (fungal infection of the nails).[6] Its unique mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[6][7] Tavaborole traps the tRNA in the editing site of the enzyme, thereby halting protein production and leading to fungal cell death.[8] The boron atom is critical for this interaction.
Crisaborole (Eucrisa®): A Topical Treatment for Atopic Dermatitis
Crisaborole, another benzoxaborole derivative, was approved by the FDA in 2016 for the topical treatment of mild to moderate atopic dermatitis (eczema).[4][9][10][11] It acts as a phosphodiesterase 4 (PDE4) inhibitor, reducing inflammation in the skin. The boron atom in crisaborole plays a key role in its binding to the PDE4 active site.
Table 1: FDA-Approved Drugs Containing a Substituted Phenylboronic Acid Moiety
| Drug Name (Trade Name) | Chemical Structure | Year of FDA Approval | Therapeutic Area | Mechanism of Action |
| Bortezomib (Velcade®) | [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid | 2003 | Oncology (Multiple Myeloma) | Reversible inhibitor of the 26S proteasome |
| Tavaborole (Kerydin®) | 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | 2014 | Antifungal (Onychomycosis) | Inhibitor of fungal leucyl-tRNA synthetase |
| Crisaborole (Eucrisa®) | 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile | 2016 | Dermatology (Atopic Dermatitis) | Phosphodiesterase 4 (PDE4) inhibitor |
Future Perspectives
The journey of substituted phenylboronic acids is far from over. Ongoing research continues to expand their synthetic accessibility and uncover novel applications. In drug discovery, the development of new boronic acid-based warheads for targeted covalent inhibitors is an active area of investigation. In materials science, their unique properties are being harnessed to create advanced sensors, polymers, and functional materials. The rich history and versatile chemistry of substituted phenylboronic acids ensure that they will remain at the forefront of scientific innovation for years to come.
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A Technical Guide to Unlocking the Potential of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid in Modern Chemistry
Introduction: A Multifaceted Building Block for Next-Generation Discovery
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid is an organoboron compound distinguished by a unique trifecta of functional groups: a reactive boronic acid, a versatile hydroxymethyl substituent, and a sterically and electronically influential methyl group. This strategic arrangement makes it more than a simple coupling partner; it is a sophisticated building block with immense, largely untapped potential across medicinal chemistry, materials science, and chemical biology.
While boronic acids are widely recognized as indispensable reagents in Suzuki-Miyaura cross-coupling reactions for forming new carbon-carbon bonds[1][2][3][4], the ancillary functional groups on this specific molecule offer orthogonal chemical handles for subsequent transformations. The hydroxymethyl group, in particular, opens avenues for derivatization, polymerization, and intramolecular cyclization, while the ortho-methyl group subtly modulates the reactivity and conformational properties of the boronic acid moiety.
This guide moves beyond the compound's established role in routine synthesis. It presents a forward-looking exploration of four high-impact research areas, providing the conceptual framework and actionable experimental designs to inspire innovation for researchers in drug discovery and materials science.
Advanced Therapeutic Scaffolds: The Benzoxaborole Frontier
The intramolecular proximity of the boronic acid and hydroxymethyl groups in the title compound presents a compelling opportunity for the synthesis of 4-methyl-1,3-dihydro-2,1-benzoxaborole. Benzoxaboroles are a privileged heterocyclic scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory effects[5][6][7]. The unique ability of the boron atom in this scaffold to form stable, reversible covalent bonds with biological targets, such as the diol groups in tRNA synthetase, underpins its therapeutic efficacy[6][8].
Research Directive: Synthesis and Screening of a Novel 4-Methylbenzoxaborole Library
This research area focuses on the synthesis of the core 4-methylbenzoxaborole scaffold and the subsequent exploration of its therapeutic potential through the creation and screening of a focused derivative library.
A. Synthesis of the Core Scaffold
The cyclization is typically achieved via a dehydrative condensation reaction. The ortho-methyl group is hypothesized to influence the electronic properties and stability of the resulting benzoxaborole ring system, potentially leading to novel biological activity profiles compared to unsubstituted analogues.
Caption: Intramolecular cyclization to form the benzoxaborole scaffold.
B. Experimental Protocol: Synthesis of 4-Methyl-1,3-dihydro-2,1-benzoxaborole
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, 5.0 mmol).
-
Solvent: Add anhydrous toluene (50 mL) via syringe.
-
Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material (approx. 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure 4-methyl-1,3-dihydro-2,1-benzoxaborole.
C. Library Development and Screening
The synthesized benzoxaborole can be further functionalized. For instance, substitution at the boron atom can modulate its Lewis acidity and target engagement. A hypothetical screening of such derivatives against a panel of pathogenic fungi could yield the following results:
| Compound ID | R-Group on Boron | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| MB-001 | -OH (Parent) | 16 | 32 |
| MB-002 | -OCH₃ | 8 | 16 |
| MB-003 | -O(CH₂)₂CH₃ | 4 | 8 |
| MB-004 | -F | >64 | >64 |
This data is hypothetical and for illustrative purposes only.
This structured approach allows for the rapid exploration of structure-activity relationships (SAR) and the identification of promising antifungal lead compounds.
A Novel Core Fragment for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds.[9][10][11] It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target, followed by optimization to develop high-affinity ligands.[9][10] With a molecular weight of approximately 166 g/mol and two distinct functional handles, this compound is an ideal starting point for an FBDD campaign.
Research Directive: Targeting Protein Kinases with a Boronic Acid Fragment Library
Protein kinases are a major class of drug targets, particularly in oncology. The boronic acid can act as a "warhead" to form a reversible covalent bond with a key serine or threonine residue in the kinase active site, while the hydroxymethyl group provides a vector for synthetic elaboration to improve potency and selectivity.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
A. Initial Fragment Screening
The parent compound would be screened against a target of interest, for example, a cancer-associated kinase like AKT1. Biophysical methods such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for detecting the weak binding interactions characteristic of fragments.
B. Protocol: Library Synthesis via Etherification of the Hydroxymethyl Group
-
Setup: In a vial, dissolve this compound (1.0 eq, 0.5 mmol) in anhydrous DMF (2 mL).
-
Base: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 0.6 mmol) portion-wise at 0 °C. Stir for 20 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq, 0.55 mmol) and allow the reaction to warm to room temperature.
-
Monitoring: Stir overnight. Monitor completion by LC-MS.
-
Work-up: Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by preparative HPLC to yield the desired ether derivative.
C. Hypothetical Screening Data
A library of ether derivatives could be synthesized and tested in a biochemical assay to determine their inhibitory concentration (IC₅₀) against the target kinase.
| Compound ID | R-Group (-CH₂-O-R) | AKT1 IC₅₀ (µM) | Ligand Efficiency (LE) |
| F-001 | -H (Parent) | 850 | 0.28 |
| F-002 | -Benzyl | 120 | 0.35 |
| F-003 | -4-Fluorobenzyl | 45 | 0.39 |
| F-004 | -2-Naphthylmethyl | 15 | 0.42 |
This data is hypothetical and for illustrative purposes only.
The results would guide the next round of synthesis, focusing on modifications that improve potency (lower IC₅₀) and ligand efficiency, a key metric in FBDD.[10]
Advanced Materials: Boronic Acid-Functionalized Polymers
The dual functionality of this compound makes it an attractive monomer for the synthesis of advanced functional polymers. The boronic acid can be leveraged for its ability to reversibly bind diols, making it a key component in glucose-responsive materials for applications like diabetes management.[12][13] The hydroxymethyl group can be used as a point of attachment for polymerization.
Research Directive: Synthesis of a Glucose-Responsive Hydrogel
This research thrust involves incorporating the boronic acid moiety into a polymer backbone to create a "smart" hydrogel that changes its properties (e.g., swelling) in response to glucose concentration.
A. Monomer Synthesis
First, the hydroxymethyl group is modified to introduce a polymerizable functional group, such as an acrylate.
Caption: Functionalization of the core molecule into a polymerizable monomer.
B. Polymerization and Hydrogel Formation
The resulting monomer can be co-polymerized with a hydrophilic co-monomer (like acrylamide) and a cross-linker to form a hydrogel network. In the absence of glucose, the boronic acid moieties can form intramolecular boronate esters, leading to a more compact gel. In the presence of glucose, the boronic acids preferentially bind with the sugar's diol groups, causing the hydrogel to swell. This reversible swelling can be harnessed for controlled drug release or as a sensing mechanism.
Broadening Synthetic Horizons with Novel Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most common application for aryl boronic acids, there is significant scope to explore the utility of this compound in other modern cross-coupling methodologies.[1][2][14]
Research Directive: Exploring Photoredox and Nickel-Catalyzed Couplings
-
Photoredox/Nickel Dual Catalysis: This powerful technique enables cross-coupling reactions under exceptionally mild conditions. Investigating the coupling of this boronic acid with non-traditional partners like alkyl halides or carboxylic acid derivatives could lead to novel molecular architectures that are difficult to access via traditional palladium catalysis. The hydroxymethyl group could be protected or unprotected to study its influence on the reaction's efficiency.
-
Direct C-H Arylation: Using this boronic acid as the arylating agent in a direct C-H activation/arylation reaction with heterocycles would be a highly atom-economical method for synthesizing valuable pharmaceutical intermediates. The steric hindrance from the ortho-methyl group could provide unique regioselectivity in these transformations.
Conclusion
This compound is a uniquely versatile chemical entity whose potential extends far beyond its role as a simple building block in Suzuki coupling. The strategic research areas outlined in this guide—the development of novel benzoxaborole therapeutics, its application as a core fragment in FBDD, its use in creating "smart" materials, and its deployment in cutting-edge cross-coupling reactions—represent fertile ground for innovation. By leveraging its distinct structural features, researchers can unlock new scientific frontiers, paving the way for the next generation of pharmaceuticals, diagnostics, and advanced materials.
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Alves, M. J., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(5), 779. Available from: [Link]
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Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry. Available from: [Link]
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Singh, G., & Dhemla, D. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opinion on Therapeutic Patents. Available from: [Link]
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Xu, S., & Wang, B. (2014). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 57(9), 1198–1211. Available from: [Link]
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A Senior Application Scientist's Guide to (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: From Commercial Suppliers to Reaction Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Synthesis
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid, identified by its CAS Number 166386-66-9, is a bifunctional organoboron compound of increasing importance in the fields of medicinal chemistry and organic synthesis.[1] Its structure uniquely combines a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a reactive hydroxymethyl group. This dual functionality allows for sequential, orthogonal chemical modifications, making it an invaluable building block for creating complex molecular architectures.
The strategic placement of the methyl group ortho to the boronic acid sterically influences the reactivity and conformational properties of the molecule, a feature that can be exploited by medicinal chemists to fine-tune ligand-protein interactions. The hydroxymethyl group, meanwhile, serves as a versatile handle for further derivatization, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification, enabling the construction of diverse compound libraries for drug discovery programs. This guide provides an in-depth overview of the commercial supplier landscape, critical quality control parameters, and a practical guide to its application in the Suzuki-Miyaura cross-coupling reaction.
Sources
Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling with (4-(Hydroxymethyl)-2-methylphenyl)boronic acid
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly profound in the fields of drug discovery and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount. The specific reagent, (4-(Hydroxymethyl)-2-methylphenyl)boronic acid, is a valuable building block, incorporating a sterically hindered ortho-methyl group and a versatile para-hydroxymethyl handle. This structure allows for the creation of intricate molecular architectures while providing a reactive site for subsequent chemical modifications.
This guide provides a detailed examination of the critical parameters for successfully employing this reagent in palladium-catalyzed coupling reactions. We will delve into the mechanistic rationale behind catalyst selection, reaction conditions, and provide robust, field-proven protocols for researchers.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[1][3] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands (L), reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. The rate of this step is often influenced by the electron richness of the palladium center and the nature of the aryl halide.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.[4] This is a crucial step where the structure of the boronic acid plays a significant role.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]
Sources
Application Notes & Protocols: (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid as a Versatile Building Block in Modern Organic Synthesis
Prepared by: Senior Application Scientist, Organic Chemistry Division
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid in organic synthesis. This bifunctional building block is uniquely valuable due to its capacity for palladium-catalyzed cross-coupling reactions via the boronic acid moiety, while the ortho-methyl group provides steric influence and the para-hydroxymethyl group offers a site for subsequent functionalization. We will explore its core utility in Suzuki-Miyaura couplings and its application in constructing complex molecular scaffolds, such as substituted benzofurans. This guide emphasizes the causality behind protocol design, provides validated experimental procedures, and includes troubleshooting insights to ensure reproducible and high-yielding outcomes.
Introduction: Unique Structural Attributes and Synthetic Utility
This compound is a powerful reagent in the synthetic chemist's toolkit. Its utility stems from the orthogonal reactivity of its functional groups, which allows for precise and sequential bond construction.
-
Boronic Acid Moiety : As a classic organoboron compound, it is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most robust methods for forming carbon-carbon bonds.[1] Boronic acids are generally stable, non-toxic, and tolerant of a wide range of functional groups, making them ideal for complex molecule synthesis.[2]
-
Hydroxymethyl Group : The presence of the -CH₂OH group at the para-position enhances the compound's solubility in polar solvents.[3] More importantly, it serves as a versatile synthetic handle for post-coupling modifications, such as oxidation to an aldehyde or carboxylic acid, etherification, or conversion to a leaving group for nucleophilic substitution.
-
Ortho-Methyl Group : The methyl group positioned ortho to the boronic acid introduces steric bulk. This is a critical feature in medicinal chemistry and materials science, as it can influence the dihedral angle of the resulting biaryl product, thereby controlling the molecule's three-dimensional conformation and, consequently, its biological activity or material properties.
These combined features make this compound an exemplary building block for constructing libraries of complex molecules in drug discovery and developing advanced organic materials.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for maintaining the reagent's integrity and ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 166386-66-9 | [4] |
| Molecular Formula | C₈H₁₁BO₃ | [4] |
| Molecular Weight | 165.98 g/mol | [4] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Melting Point | 100-104 °C | [5] |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, THF, dioxane); slightly soluble in water | [3][5] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. Keep container tightly sealed. | [5][6] |
Safety and Handling Precautions:
-
Irritant : This compound is irritating to the eyes, respiratory system, and skin.[5]
-
Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[5][6]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust. Minimize dust generation and accumulation.[6]
-
In Case of Contact : If contact with eyes occurs, rinse immediately and cautiously with plenty of water for several minutes and seek medical advice.[5] For skin contact, wash with plenty of soap and water.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application for this building block, enabling the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.[7]
Mechanistic Overview
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] The base is crucial for activating the boronic acid for the transmetalation step.[1][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), aqueous solution (e.g., 2 M)
-
Solvent: 1,4-Dioxane or Toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Procedure:
-
Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Inerting : Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent/Reagent Addition : Add degassed 1,4-dioxane (8 mL) via syringe, followed by the degassed aqueous potassium carbonate solution (2 M, 1 mL, 2.0 mmol). Degassing can be achieved by sparging with inert gas for 15-20 minutes.
-
Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-16 hours).
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with water (15 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.3. Ineffective base or base strength. | 1. Use fresh catalyst or a more robust pre-catalyst. Ensure proper inert atmosphere technique.2. Thoroughly degas all solvents and aqueous solutions before addition.3. Try a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system (e.g., Toluene/H₂O, DMF). |
| Significant Homo-coupling of Boronic Acid | Presence of oxygen, which can facilitate oxidative homo-coupling. | Improve inert atmosphere technique. Ensure all reagents and solvents are rigorously deoxygenated. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction temperature is too high.2. Prolonged reaction time in the presence of water/base. | 1. Lower the reaction temperature and monitor closely.2. Stop the reaction as soon as the starting material is consumed. Consider using anhydrous conditions if possible. |
| Difficult Purification | Residual palladium catalyst or phosphine ligands. | After aqueous workup, consider washing the organic layer with an aqueous solution of a thiol-containing scavenger resin or N-acetylcysteine to remove palladium. |
Advanced Application: Multi-step Synthesis of Benzofuran Scaffolds
The hydroxymethyl group on the boronic acid provides a strategic anchor for building more complex heterocyclic systems. Benzofurans are a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[9][10] A plausible strategy involves an initial Suzuki-Miyaura coupling followed by an intramolecular cyclization.
Conceptual Synthetic Pathway: The strategy involves coupling this compound with an ortho-halo phenol bearing a group suitable for cyclization, such as an alkyne. The resulting biaryl intermediate can then undergo intramolecular cyclization to form the benzofuran ring.
Caption: Conceptual workflow for the synthesis of a benzofuran derivative.
Protocol 2: Two-Step Synthesis of a Substituted Benzofuran
Step A: Suzuki-Miyaura Coupling
-
Reaction : Couple this compound (1.1 equiv) with a protected 2-iodo-6-alkynylphenol (1.0 equiv).
-
Conditions : Follow the general Suzuki-Miyaura protocol described in Section 3.2. A catalyst system like Pd(dppf)Cl₂ with K₃PO₄ as the base in a solvent like DME/H₂O may be beneficial for this more complex coupling.
-
Outcome : Isolate the biaryl intermediate after workup and purification.
Step B: Intramolecular Cyclization
-
Rationale : Various methods exist for the cyclization of ortho-alkynylphenols to benzofurans.[11] Metal-catalyzed methods, often using copper, gold, or palladium, are highly effective.[12]
-
Procedure :
-
Dissolve the biaryl intermediate from Step A (1.0 equiv) in a suitable solvent (e.g., DMF or MeCN).
-
Add a catalyst, for example, Copper(I) Iodide (CuI, 10 mol%).
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC/LC-MS.
-
Upon completion, perform an aqueous workup (e.g., quenching with ammonium chloride solution, followed by extraction with an organic solvent).
-
Purify the final product by column chromatography to yield the desired substituted benzofuran.
-
This modular approach allows for the generation of diverse benzofuran libraries by varying both the boronic acid and the phenolic coupling partner, demonstrating the strategic power of this compound as a cornerstone building block.
References
-
ChemBK. (2024). 4-Hydroxy-2-methyl phenyl boronic acid. Retrieved from [Link]
- Gomes, P. A. T. M., et al. (2021).
- PubMed. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Bioorganic & Medicinal Chemistry Letters, 14(12), 3233-3236.
-
LookChem. (n.d.). This compound (CAS No. 166386-66-9) Suppliers. Retrieved from [Link]
- Liebeskind, L. S., et al. (2003). A New Paradigm for Carbon-Carbon Bond Formation: Aerobic, Copper-Templated Cross-Coupling. Journal of the American Chemical Society, 125(50), 15378–15379.
- ChemRxiv. (2025). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. Preprint.
-
Chemsrc. (n.d.). [4-(Hydroxymethyl)phenyl]boronic acid | CAS#:59016-93-2. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- ResearchGate. (2020). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6289–6295.
- Royal Society of Chemistry. (2012). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 41(3), 734-746.
-
ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. Retrieved from [Link]
- ResearchGate. (2019). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of....
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
- Smith Scholarworks. (2021).
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
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C-C Bond Formation with (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: A Guide to Suzuki-Miyaura Coupling
An Application and Protocol Guide
Introduction: The Value of a Versatile Building Block
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly within drug discovery and development. Its structure incorporates a sterically hindered ortho-substituted boronic acid, ideal for creating axially chiral biaryl systems, and a reactive hydroxymethyl group that provides a handle for further functionalization. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for utilizing such reagents to form carbon-carbon bonds, owing to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[1]
Boronic acids and their derivatives are foundational in medicinal chemistry, with several FDA-approved drugs containing a boron atom, such as bortezomib and ixazomib for treating multiple myeloma.[2][3] More broadly, the biaryl scaffolds produced via Suzuki-Miyaura coupling are ubiquitous in pharmaceuticals and advanced materials. This guide provides a detailed examination of the critical parameters and a robust protocol for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[4] This is often the rate-limiting step of the reaction.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This key step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[4][5][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4] The bulkiness of phosphine ligands can promote this final step.[7]
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask/vial and evacuate the atmosphere, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction was set up under a strictly inert atmosphere. Use freshly opened, high-purity reagents. Increase catalyst loading or try a different ligand/base combination.
-
-
Formation of Homocoupled Boronic Acid Product (Ar-Ar):
-
Cause: Oxygen contamination can lead to oxidative homocoupling.
-
Solution: Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction.
-
-
Protodeborylation (Boronic Acid -> Ar-H):
-
Cause: Can occur under harsh conditions or in the presence of excess water/protons.
-
Solution: Ensure the base is sufficiently strong and dry. Minimize reaction time and temperature where possible.
-
References
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ciobanu, M., & Florea, C. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 23(23), 15286. [Link]
-
Silva, V. L. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
-
Sharma, K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. [Link]
-
Al-Rawashdeh, A. I., et al. (2022). Design and discovery of boronic acid drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-148. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Organic Chemistry Portal. (2007). Best Synthetic Methods: Carbon-Carbon Bond Formation. [Link]
-
Angiolini, M., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 89-93. [Link]
-
Messner, K., et al. (2022). Design and discovery of boronic acid drugs. Semantic Scholar. [Link]
-
Ghaffar, T., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Applied Organometallic Chemistry, 34(11), e5922. [Link]
-
MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [Link]
-
Roscales, S., & Csáky, A. G. (2014). How to make C–N bonds using boronic acids and their derivatives without transition metals. Chemical Society Reviews, 43(23), 7981-7993. [Link]
-
Lee, H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
Biaryl frameworks are privileged structural motifs integral to a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] Their synthesis has been a central focus of organic chemistry, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction emerging as a dominant and versatile methodology.[2] This reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is renowned for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-containing reagents.[3]
In the realm of drug discovery, the ability to strategically introduce substituents onto the biaryl core is paramount for modulating the pharmacological and pharmacokinetic properties of a molecule.[4] The use of functionalized boronic acids as coupling partners provides a direct and efficient means to achieve this structural diversity. This guide focuses on the application of a particularly useful, yet sterically demanding, building block: (4-(Hydroxymethyl)-2-methylphenyl)boronic acid .
The presence of both an ortho-methyl group and a para-hydroxymethyl group on the phenylboronic acid presents unique considerations for reaction optimization. The ortho-methyl group introduces steric hindrance that can influence the rate and efficiency of the transmetalation step in the catalytic cycle.[5] Conversely, the hydroxymethyl group, a versatile functional handle, can be leveraged for further synthetic transformations. This application note provides a comprehensive overview of the key considerations and detailed protocols for the successful implementation of this compound in the synthesis of complex biaryl compounds.
Understanding the Reagent: this compound
The structure of this compound incorporates two key substituents that significantly influence its reactivity in Suzuki-Miyaura coupling reactions.
The ortho-Methyl Group: A Steric Challenge and a Synthetic Lever
The methyl group at the ortho position to the boronic acid introduces significant steric bulk. This steric hindrance can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.[5] Consequently, reactions involving ortho-substituted boronic acids often require more forcing conditions or specialized catalytic systems to achieve high yields.[6] The selection of bulky, electron-rich phosphine ligands is often critical to facilitate the oxidative addition and subsequent reductive elimination steps, thereby overcoming the steric barrier.[7]
The para-Hydroxymethyl Group: A Functional Handle for Molecular Elaboration
The hydroxymethyl group at the para position is a valuable functional moiety. It is generally stable under typical Suzuki-Miyaura coupling conditions and provides a reactive site for post-coupling modifications.[8] This allows for the synthesis of more complex biaryl structures, such as biaryl methanols, which can be further oxidized to aldehydes or carboxylic acids, or used in etherification or esterification reactions. The presence of this functional group underscores the utility of this boronic acid in the synthesis of libraries of compounds for drug discovery and materials science.[9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization may be necessary depending on the specific substrate.
Protocol 1: General Procedure for the Coupling of this compound with an Aryl Bromide
This protocol is designed for a standard coupling with a moderately reactive aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
The reaction mixture is stirred and heated to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Optimized Procedure for Challenging Couplings with Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides. This protocol employs a more active catalyst system to facilitate the coupling.
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), cesium carbonate (2.5 mmol, 2.5 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a dry reaction vessel.
-
Add toluene (6 mL) and degassed water (0.6 mL).
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
After the starting material is consumed, cool the reaction to ambient temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation: Key Reaction Parameters and Expected Outcomes
The choice of catalyst, ligand, base, and solvent are critical for a successful Suzuki-Miyaura coupling, especially with a sterically hindered boronic acid. The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range (%) |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 75-95 |
| Aryl Chloride | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 110 | 60-85 |
| Electron-rich Aryl Bromide | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 80-98 |
| Electron-deficient Aryl Chloride | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 120 | 50-75 |
Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization is often necessary.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of biaryl compounds using this compound.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more active catalyst/ligand system, or a stronger base. For sterically hindered substrates, slower reaction rates are expected.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can be a significant side reaction. Using anhydrous solvents and ensuring a truly inert atmosphere can minimize this. The choice of a milder base can also be beneficial.
-
Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.
-
Purification: The biaryl products can sometimes be difficult to separate from residual catalyst and ligands. Careful column chromatography is often required.
Conclusion
This compound is a valuable building block for the synthesis of functionalized biaryl compounds. While the ortho-methyl group presents a steric challenge, this can be overcome through the judicious selection of reaction conditions, particularly the catalyst and ligand. The presence of the hydroxymethyl group provides a convenient handle for further synthetic elaboration, making this reagent a powerful tool in the arsenal of medicinal and materials chemists. The protocols and considerations outlined in this application note provide a solid foundation for the successful application of this versatile reagent in the synthesis of novel biaryl structures.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Akama, T., et al. (2018). Discovery of a new class of orally available benzoxaborole-based compounds for the treatment of Chagas disease. Journal of Medicinal Chemistry, 61(17), 7789-7803. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
ChemLibre Texts. Suzuki-Miyaura Coupling. [Link]
-
Couto, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4909. [Link]
-
ResearchGate. (2020). Examples of bioactive molecules containing the biaryl framework. [Link]
- Google Patents. (2018). Method for synthesizing 4-hydroxymethyl biphenyl.
-
ChemBK. 4-Hydroxy-2-methyl phenyl boronic acid. [Link]
-
Nakao, Y., et al. (2005). Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. Journal of the American Chemical Society, 127(48), 16832-16833. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2016). Biomedical applications of boronic acid polymers. [Link]
-
Wang, D., & Wuest, W. M. (2016). Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer. ACS medicinal chemistry letters, 7(10), 929-933. [Link]
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- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Derivatization of the Hydroxymethyl Group on Boronic Acids
Introduction: Unlocking New Modalities in Drug Discovery and Beyond
The strategic modification of molecules is the cornerstone of modern chemical biology and drug discovery. Among the versatile building blocks available to chemists, organoboron compounds, particularly boronic acids, have garnered significant attention. Their unique chemical properties and diverse reactivity have propelled them to the forefront of synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
While arylboronic acids have been extensively studied, alkylboronic acids bearing functional handles offer a largely untapped potential for generating novel chemical entities. Specifically, (hydroxymethyl)boronic acid and its derivatives serve as invaluable C1 synthons, providing a gateway to a wide array of functionalized molecules. The hydroxymethyl group is a versatile functional handle that can be readily transformed into ethers, esters, halides, and other functionalities, thereby enabling the synthesis of diverse compound libraries for screening in drug discovery and agrochemical research.[2][3]
This technical guide provides an in-depth exploration of the derivatization strategies for the hydroxymethyl group on boronic acids. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and offer insights into the practical considerations for successful synthesis.
Part 1: Strategic Considerations for Derivatization
Before embarking on the derivatization of the hydroxymethyl group, it is crucial to consider the stability of the boronic acid moiety. Boronic acids are known to undergo dehydration to form cyclic trimers (boroxines) and can be unstable under certain acidic or oxidative conditions.[4] Therefore, the choice of reagents and reaction conditions for modifying the hydroxymethyl group must be carefully selected to preserve the integrity of the C-B bond.
A common strategy to enhance the stability of the boronic acid is its in situ protection as a boronic ester, most frequently with pinacol.[4] Pinacol esters are generally stable to a wide range of reaction conditions, including chromatography, yet can be readily cleaved when desired.[4] The protocols outlined below will often utilize the pinacol ester of (hydroxymethyl)boronic acid as the starting material.
Part 2: Key Derivatization Strategies and Protocols
Etherification: Building Diverse Scaffolds
The conversion of the hydroxymethyl group to an ether is a powerful method for introducing a wide range of substituents, thereby modulating properties such as lipophilicity, solubility, and metabolic stability. The Williamson ether synthesis and acid-catalyzed etherification are the most common approaches.
This classic method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base is critical to avoid undesired side reactions with the boronic ester.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol without attacking the boronic ester.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent solvents for this reaction as they are polar aprotic, effectively solvating the cation of the alkoxide and facilitating the SN2 reaction.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic deprotonation and then allowed to warm to room temperature to drive the substitution reaction to completion.
Experimental Workflow Diagram:
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [mdpi.com]
- 3. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: A Robust and Scalable Synthesis of (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid for Pharmaceutical Intermediate Production
Introduction: The Strategic Importance of (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid
This compound is a bifunctional organoboron compound of significant interest to the pharmaceutical and fine chemical industries. Its structural motifs—a reactive boronic acid and a versatile hydroxymethyl group—make it a valuable building block for synthesizing complex molecules. The primary application of this intermediate lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2][3] This reaction's tolerance of a wide range of functional groups and its high regio- and stereoselectivity have made it an indispensable tool in the synthesis of numerous active pharmaceutical ingredients (APIs).[4]
The presence of the hydroxymethyl group offers a secondary point for chemical modification, allowing for the construction of diverse molecular architectures. Furthermore, the methyl group on the phenyl ring influences the electronic properties and steric environment of the molecule, providing a handle for fine-tuning the characteristics of the final product. Given its utility, developing a robust, efficient, and scalable synthesis protocol is critical for ensuring a reliable supply chain for drug development and manufacturing.
This application note provides a detailed, field-proven guide for the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for a successful transition from laboratory to pilot or production scale.
Synthetic Strategy: A Grignard-Based Approach for Scalability
Several methods exist for the synthesis of arylboronic acids, including the palladium-catalyzed Miyaura borylation and the reaction of organolithium reagents with borate esters.[5][6] However, for large-scale production of a relatively simple structure like this compound, the Grignard-based pathway offers a compelling balance of cost-effectiveness, high yield, and operational simplicity.[6][7][8] This route avoids expensive palladium catalysts and ligands required for borylation reactions and is generally safer to handle on a large scale than organolithium reagents.
The core challenge in applying this strategy to the target molecule is the presence of the acidic benzylic proton on the hydroxymethyl group, which is incompatible with the highly basic Grignard reagent. Direct formation of the Grignard reagent from the corresponding bromo-benzyl alcohol would result in immediate quenching. Therefore, a protection-deprotection strategy is essential. We have selected the tert-butyldimethylsilyl (TBDMS) group for protection due to its ease of installation, stability under Grignard formation conditions, and straightforward removal during the acidic work-up.
The overall synthetic workflow is depicted below.
Figure 1: Overall workflow for the scale-up synthesis.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Equipment and Reagents
| Equipment | Reagents & Chemicals |
| 5 L 4-neck round-bottom flask (jacketed) | 4-Bromo-3-methylbenzyl alcohol (201 g, 1.0 mol) |
| Mechanical overhead stirrer | tert-Butyldimethylsilyl chloride (TBDMS-Cl) (166 g, 1.1 mol) |
| 1 L dropping funnel | Imidazole (82 g, 1.2 mol) |
| Thermocouple and temperature controller | Dichloromethane (DCM), anhydrous (2.0 L) |
| Inert gas (N2/Ar) inlet and bubbler | Magnesium (Mg) turnings (26.7 g, 1.1 mol) |
| Heating/cooling circulator | Iodine (I2) (a few crystals) |
| Large separatory funnel (5 L) | Tetrahydrofuran (THF), anhydrous (1.5 L) |
| Rotary evaporator | Triisopropyl borate (226 g, 1.2 mol) |
| Buchner funnel and vacuum flask | Hydrochloric acid (HCl), 2M aqueous solution (2.0 L) |
| Glassware for crystallization | Ethyl acetate (EtOAc) (for extraction/crystallization) |
| Saturated brine solution | |
| Anhydrous magnesium sulfate (MgSO4) |
Step-by-Step Procedure
Part A: Protection of 4-Bromo-3-methylbenzyl alcohol
-
Setup: Assemble the 5 L reaction vessel with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: To the flask, add 4-bromo-3-methylbenzyl alcohol (201 g, 1.0 mol), imidazole (82 g, 1.2 mol), and anhydrous dichloromethane (2.0 L). Stir the mixture until all solids dissolve.
-
Addition of TBDMS-Cl: Dissolve TBDMS-Cl (166 g, 1.1 mol) in 500 mL of anhydrous DCM and add it to the dropping funnel. Add the TBDMS-Cl solution to the reaction mixture dropwise over 1 hour, maintaining the internal temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 1 L of deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 L of saturated brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield ((4-bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane as a crude oil. This intermediate is typically used in the next step without further purification.
Part B: Grignard Formation and Borylation
-
Grignard Setup: Flame-dry the 5 L reaction vessel under vacuum and backfill with nitrogen. Add magnesium turnings (26.7 g, 1.1 mol) and a few crystals of iodine.
-
Initiation: Add approximately 100 mL of the crude protected alcohol (dissolved in 1.3 L of anhydrous THF) to the magnesium. Gently warm the mixture until the iodine color disappears and bubbling indicates the initiation of the Grignard reaction.
-
Grignard Formation: Once initiated, add the remaining THF solution of the protected alcohol dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add triisopropyl borate (226 g, 1.2 mol) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65°C. The mixture will become very thick.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
Part C: Hydrolysis, Deprotection, and Isolation
-
Quenching: Cool the reaction mixture in an ice bath to 0-5°C. Slowly and carefully quench the reaction by adding 2M HCl (2.0 L) via the dropping funnel. This step is exothermic and will hydrolyze the boronate ester and cleave the TBDMS protecting group.
-
Extraction: Stir the biphasic mixture vigorously for 1 hour. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 750 mL).
-
Washing: Combine all organic layers and wash with saturated brine (1 L).
-
Crystallization: Concentrate the organic layer under reduced pressure to a volume of approximately 500-600 mL. The product should begin to crystallize. Cool the mixture to 0-5°C and allow it to stand for 2-4 hours to complete crystallization.
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ethyl acetate (2 x 100 mL). Dry the product in a vacuum oven at 40-45°C to a constant weight.
Expected Results & Characterization
| Parameter | Value |
| Expected Yield | 110-125 g (66-75% over 3 steps) |
| Appearance | White to off-white solid |
| Melting Point | ~251-256 °C[9] |
| ¹H NMR | Consistent with product structure |
| LC-MS | Purity >98%, correct mass observed |
| Molecular Formula | C₈H₁₁BO₃[10] |
| Molecular Weight | 165.98 g/mol [10] |
Process Safety and Optimization Insights
Causality Behind Key Process Choices:
-
Choice of Protecting Group: TBDMS is chosen over other silyl ethers (like TMS) for its greater stability. It withstands the prolonged reflux during Grignard formation, preventing premature cleavage.
-
Grignard Initiation: The use of a catalytic amount of iodine is a standard and reliable method for activating the magnesium surface, which can be passivated by a layer of magnesium oxide.
-
Solvent: Anhydrous THF is the solvent of choice for its ability to solvate the Grignard reagent effectively. On an industrial scale, 2-MeTHF is often substituted due to its higher boiling point, lower water miscibility, and improved safety profile.
-
Low-Temperature Borylation: The reaction between the Grignard reagent and the trialkyl borate is highly exothermic and rapid. Performing the addition at -78°C is crucial to prevent side reactions, such as the addition of a second Grignard molecule to the boron center, which would lead to the formation of diarylborinic acid impurities and reduce the yield of the desired product.[8][11]
Safety Considerations:
-
Grignard Reagents: Are highly reactive, pyrophoric in some cases, and react violently with water and protic solvents. All operations must be conducted under a strictly inert and anhydrous atmosphere.
-
Exotherms: Both the Grignard formation and the subsequent acidic quench are significantly exothermic. A jacketed reactor with an efficient cooling system is mandatory for scale-up to maintain control of the reaction temperature.
-
Flammable Solvents: THF, DCM, and EtOAc are flammable organic solvents. All electrical equipment must be properly grounded, and sources of ignition must be eliminated from the operating area.
Troubleshooting Common Scale-Up Issues
Sources
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- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
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- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. 4-(Hydroxymethyl)phenylboronic acid = 95 59016-93-2 [sigmaaldrich.com]
- 10. This compound (CAS No. 166386-66-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
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Application Notes and Protocols for the Purification of Products from (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid Reactions
An Application Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Purification Challenges of a Versatile Reagent
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid is a valuable building block in modern organic synthesis, particularly renowned for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The unique structure of this boronic acid, featuring a polar hydroxymethyl group and a nonpolar methylphenyl core, imparts a distinct amphiphilic character to its reaction products. This duality, while synthetically useful, presents significant challenges during purification.
Researchers often grapple with products that exhibit awkward solubility profiles, leading to complications in standard purification techniques such as liquid-liquid extraction and column chromatography. Moreover, the inherent reactivity of the boronic acid moiety can lead to a predictable yet troublesome array of side products that must be efficiently removed to isolate the desired compound in high purity.
This guide provides a comprehensive overview of the common impurities encountered in reactions involving this compound and offers detailed, field-proven protocols for their effective removal. We will delve into the causality behind experimental choices, empowering researchers to not only follow protocols but to troubleshoot and adapt them to their specific synthetic targets.
Anticipating the Impurity Profile: A Mechanistic Approach
A successful purification strategy begins with a thorough understanding of the potential impurities. In a typical Suzuki-Miyaura coupling, the desired C-C bond formation is the primary pathway, but several side reactions can diminish yield and complicate purification.[5][6][7]
Common Side Reactions and Byproducts:
-
Protodeborylation: The cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-methylbenzyl alcohol. This is particularly prevalent with heteroaryl boronic acids but can occur under various conditions.[5]
-
Homocoupling: The coupling of two molecules of the boronic acid to form 2,2'-dimethyl-4,4'-bis(hydroxymethyl)biphenyl. This is often catalyzed by palladium(II) species in the reaction mixture.[5]
-
Catalyst Residues: Residual palladium from the catalyst and its ligands.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).
The presence of the hydroxymethyl group on the target molecule and some byproducts (like the homocoupled product) increases their polarity, which can cause them to behave similarly during chromatographic separation.
Caption: Main and side reaction pathways in a Suzuki coupling.
Strategic Purification Protocols
A multi-step purification strategy is often necessary. The typical workflow involves an initial aqueous workup followed by chromatography and/or recrystallization.
Foundational Step: Aqueous Workup and Liquid-Liquid Extraction
The initial workup is a critical first pass to remove the bulk of inorganic salts and highly polar impurities.
Causality: The goal is to partition the organic product into an organic solvent while washing away water-soluble materials like potassium carbonate or sodium phosphate. The choice of the organic solvent is key; it must effectively dissolve the product without forming a persistent emulsion. Ethyl acetate is a common choice due to its moderate polarity, which can accommodate the hydroxymethyl group.
Protocol: Standard Extractive Workup
-
Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an equal volume of water and an organic solvent (e.g., ethyl acetate).
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. If an emulsion forms, adding brine can help break it.[8]
-
Extraction: Drain the aqueous layer and extract it two more times with the organic solvent to maximize product recovery.[8]
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove residual base and salts).
-
Brine (to remove excess water from the organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[8]
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | 4.4 | 77.1 | Good general-purpose solvent for moderately polar compounds. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Can be effective but is denser than water. |
| Toluene | 2.4 | 110.6 | Useful for less polar products; azeotropes with water. |
Caption: Common solvents for liquid-liquid extraction.
Caption: Workflow for a standard liquid-liquid extraction.
High-Resolution Purification: Flash Column Chromatography
Flash column chromatography is the most powerful technique for separating the desired product from closely related impurities.
Causality: The separation is based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase. The polar hydroxymethyl group can cause the product to interact strongly with the silica gel, potentially leading to band tailing and poor separation. The choice of the eluent system is therefore critical to modulate this interaction and achieve effective separation.
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives the desired product an Rf value of ~0.3. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended for consistent results).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If solubility is an issue, "dry loading" is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Run the column by passing the eluent through, collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Problem | Possible Cause | Recommended Solution |
| Product streaks on TLC/Column | The hydroxymethyl group is interacting too strongly with the acidic silica gel. | Add 1-2% methanol to the eluent to improve polarity or 0.5% triethylamine to neutralize acidic sites on the silica. |
| Poor separation from a non-polar impurity | Eluent is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mixture. |
| Poor separation from a polar impurity | Eluent is not polar enough. | Increase the percentage of the polar solvent. Consider a different solvent system, like DCM/Methanol. |
Caption: Troubleshooting common column chromatography issues.
The "Protect-Purify-Deprotect" Strategy
For particularly challenging separations, temporarily masking the polar hydroxymethyl group can be a highly effective strategy.[9][10]
Causality: By converting the polar -OH group into a less polar ether or ester (a "protecting group"), the molecule's overall polarity is reduced.[9][11] This often improves its chromatographic behavior, leading to sharper bands and better separation from polar impurities. After purification, the protecting group is removed to yield the final product.[12][13]
Protocol Example: Silyl Ether Protection
-
Protection:
-
Dissolve the crude product in an anhydrous solvent (e.g., DCM or THF).
-
Add a base (e.g., imidazole or triethylamine, 1.5 equivalents).
-
Add a silylating agent (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), 1.2 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup to isolate the protected compound.
-
-
Purification:
-
Purify the silyl-protected product using flash column chromatography as described above. The less polar nature of the protected compound will likely require a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes).
-
-
Deprotection:
-
Dissolve the purified, protected compound in a solvent like THF.
-
Add a fluoride source (e.g., tetrabutylammonium fluoride (TBAF)) or an acid (e.g., a solution of HCl in an alcohol) and stir until the silyl group is cleaved.
-
Perform a final aqueous workup and concentration to yield the highly pure final product.
-
Caption: The "Protect-Purify-Deprotect" workflow.
Conclusion
The purification of products derived from this compound requires a thoughtful and systematic approach. By understanding the potential side products and leveraging a combination of extractive workups, optimized column chromatography, and, when necessary, protecting group strategies, researchers can overcome the inherent challenges posed by the amphiphilic nature of these molecules. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and reliable purification methods, ultimately accelerating the discovery and development of novel chemical entities.
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
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PMC. (2022). Progress, applications, challenges and prospects of protein purification technology. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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PMC. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
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ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]
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University of Hyderabad. (2010). Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. Retrieved from [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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PMC. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]
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IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]
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YouTube. (2024). Addressing The Challenges Of Complex Biologic Purification : New Advances In Protein A Resins. Retrieved from [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
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W. Greene, P. G. M. Wuts. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Retrieved from [Link]
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Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetics Methods for the Preparation of Biaryls. Retrieved from [Link]
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The Architect's Guide to Molecular Construction: Advanced Strategies in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge and Modern Imperative of Complex Molecule Synthesis
Nature has long been the master architect of molecular complexity, producing a dazzling array of compounds with profound biological activity.[1][2] These natural products have been the bedrock of drug discovery, providing the inspiration and starting points for numerous therapeutics.[1][2] However, reliance on natural sources is often untenable due to low abundance and difficulty in extraction.[2] Total synthesis, the laboratory construction of these molecules from simple precursors, therefore remains a cornerstone of modern science. It not only provides access to potentially life-saving compounds but also drives innovation in chemical reactivity and strategic planning, pushing the boundaries of what is possible in molecular construction.[3][4]
This guide moves beyond a simple recitation of reactions. It is designed to provide a strategic framework for approaching the synthesis of complex molecules, grounded in field-proven principles and cutting-edge methodologies. We will explore the core pillars of modern synthetic strategy, delve into a challenging case study, and provide detailed protocols for key transformations, empowering researchers to tackle their own ambitious synthetic targets.
Strategic Pillars of Modern Synthesis
The successful synthesis of a complex molecule is akin to designing and constructing a grand edifice. It requires a robust blueprint—a retrosynthetic analysis—and a mastery of foundational construction techniques. Here, we outline three strategic pillars that are essential for efficiently navigating the intricate pathways of modern organic synthesis.
Pillar 1: Convergent Synthesis Design — The Power of Assembly
A linear synthesis, where a molecule is built step-by-step in a single sequence, suffers from a critical flaw: the overall yield diminishes exponentially with each step.[5][6] A superior strategy, particularly for complex targets, is convergent synthesis .[5][6][7] This approach involves preparing key fragments of the target molecule independently and then coupling them at a late stage.[5][6]
Causality of Choice: The primary advantage of a convergent approach is the dramatic improvement in overall yield.[5][6] Since the final product is assembled from advanced intermediates that have been synthesized and purified in parallel, the number of steps in the longest linear sequence is significantly reduced. This strategy also offers greater flexibility, allowing for the synthesis of analogues by modifying one fragment without needing to repeat the entire synthetic sequence.
Caption: Comparison of Linear vs. Convergent Synthesis Yields.
Pillar 2: Asymmetric Catalysis — The Architect of Chirality
The vast majority of biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Therefore, controlling the three-dimensional arrangement of atoms—stereochemistry—is paramount. Asymmetric catalysis , the use of chiral catalysts to selectively produce one enantiomer over the other, is the most elegant and efficient method to achieve this.[8][9]
Expertise in Action: The Noyori Asymmetric Hydrogenation
A landmark achievement in this field is the Noyori asymmetric hydrogenation, which uses chiral ruthenium-diphosphine complexes to reduce ketones and olefins with exceptional enantioselectivity.[10][11] This reaction is a powerful tool for establishing key stereocenters in a synthetic route.[10]
Causality of Choice: The choice of a Noyori-type catalyst is dictated by its high efficiency, broad substrate scope, and predictable stereochemical outcome.[10] The catalyst operates through a bifunctional mechanism where the ruthenium center and the ligand's N-H group work in concert to deliver hydrogen to the substrate in a highly organized, six-membered transition state, effectively shielding one face of the substrate from attack.[11]
Caption: Simplified Noyori Asymmetric Hydrogenation Cycle.
Pillar 3: C-H Activation — The Logic of Atom Economy
Traditional organic synthesis often relies on converting starting materials into "activated" forms (e.g., halides or triflates) to facilitate bond formation. This process can add steps and generate waste. A more elegant and sustainable paradigm is C-H functionalization , which involves the direct conversion of ubiquitous carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds.[12][13][14] This strategy can dramatically shorten synthetic routes by bypassing pre-functionalization steps.[13]
Causality of Choice: Implementing a C-H activation strategy requires careful consideration of selectivity. Because organic molecules are replete with C-H bonds, the challenge lies in targeting the correct one.[12] Success often hinges on using directing groups—functional groups already present in the molecule—to guide a transition metal catalyst to a specific C-H bond.[14] This approach provides a powerful logical overlay to retrosynthetic analysis, enabling disconnections that were previously inconceivable.[12][13]
Case Study: The Total Synthesis of (±)-Ingenol
Ingenol is a structurally complex diterpene natural product that has attracted significant attention due to its potent biological activity.[15] Its strained, "inside-outside" bridged ring system presents a formidable synthetic challenge.[15][16][17] The total synthesis of ingenol serves as an excellent case study to illustrate the application of modern synthetic strategies.
One of the first successful total syntheses, accomplished by the Winkler group, provides key insights into strategic bond formation and the management of complex stereochemistry.[18]
Retrosynthetic Analysis: The Winkler synthesis employs a key photochemical [2+2] cycloaddition to construct the core bicyclic system, followed by a series of elegant transformations to elaborate the final structure.
Caption: Simplified Retrosynthetic Analysis of Ingenol.
Detailed Application Protocols
To ensure this guide is a self-validating system, we provide detailed, field-tested protocols for key reaction types discussed.
Protocol 1: Noyori Asymmetric Transfer Hydrogenation of an Aryl Ketone
This protocol describes a typical procedure for the asymmetric reduction of a ketone to a chiral secondary alcohol using a Noyori-type catalyst. Asymmetric transfer hydrogenation is a valuable technique in the pharmaceutical industry.[19]
Reaction: (R,R)-TsDPEN-Ru catalyzed reduction of acetophenone.
| Reagent | MW ( g/mol ) | Amount (mg) | mmols | Equivalents |
| Acetophenone | 120.15 | 120 | 1.0 | 1.0 |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | 674.22 | 3.4 | 0.005 | 0.005 (0.5 mol%) |
| Formic Acid | 46.03 | - | - | - |
| Triethylamine | 101.19 | - | - | - |
| Dichloromethane (DCM) | 84.93 | 5 mL | - | - |
Procedure:
-
Catalyst Preparation: Prepare a 5:2 mixture of formic acid and triethylamine (azeotrope). This will serve as the hydrogen source.
-
Reaction Setup: To a flame-dried, argon-flushed 25 mL round-bottom flask, add the ruthenium catalyst (3.4 mg, 0.005 mmol).
-
Reagent Addition: Add anhydrous DCM (5 mL) to the flask, followed by acetophenone (120 mg, 1.0 mmol).
-
Initiation: Add the formic acid/triethylamine azeotrope (0.5 mL) to the stirring solution. The reaction mixture should turn from orange-red to purple.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the chiral 1-phenylethanol.
-
Characterization: The enantiomeric excess (e.e.) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality Behind Choices: The formic acid/triethylamine azeotrope provides a convenient and effective source of hydride for the reduction.[20] DCM is a common solvent for this reaction, though others can be used. The 0.5 mol% catalyst loading is typical for its high turnover number.[11]
Protocol 2: Palladium-Catalyzed Directed C-H Arylation
This protocol outlines a directed C-H functionalization reaction, a powerful tool for creating C-C bonds with high regioselectivity.
Reaction: Pd(OAc)₂-catalyzed ortho-arylation of 2-phenylpyridine.
| Reagent | MW ( g/mol ) | Amount | mmols | Equivalents |
| 2-Phenylpyridine | 155.19 | 155 mg | 1.0 | 1.0 |
| 4-Iodoanisole | 234.04 | 281 mg | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 11.2 mg | 0.05 | 0.05 (5 mol%) |
| Tricyclohexylphosphine (PCy₃) | 280.42 | 56 mg | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| N,N-Dimethylacetamide (DMA) | 87.12 | 5 mL | - | - |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-phenylpyridine (155 mg, 1.0 mmol), 4-iodoanisole (281 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PCy₃ (56 mg, 0.2 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMA via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture to 120 °C in a pre-heated oil bath.
-
Reaction Monitoring: Stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate) to afford the desired 2-(2'-(4-methoxyphenyl)phenyl)pyridine.
Causality Behind Choices: The pyridine nitrogen acts as a directing group, coordinating to the palladium catalyst and positioning it to selectively activate the C-H bond at the ortho-position of the phenyl ring. PCy₃ is a bulky, electron-rich phosphine ligand that promotes the catalytic cycle. K₂CO₃ is the base required for the C-H activation step. DMA is a high-boiling polar aprotic solvent suitable for this transformation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Convergent Coupling | Steric hindrance at the coupling site; Inefficient coupling reaction; Decomposition of fragments. | Re-evaluate the disconnection point to less hindered fragments. Screen a variety of coupling conditions (catalyst, ligand, solvent, temperature). Ensure fragments are stable under the coupling conditions. |
| Poor Enantioselectivity | Catalyst poisoning; Incorrect catalyst/ligand choice for the substrate; Racemization of product. | Use purified reagents and solvents. Screen a library of chiral ligands. Run the reaction at a lower temperature; check product stability to the work-up conditions. |
| Lack of C-H Activation | Ineffective directing group; Deactivated substrate; Wrong catalyst system. | Modify the substrate to include a more effective directing group. Screen different palladium, rhodium, or iridium catalysts and ligands. Increase reaction temperature. |
| Reaction Stalls | Catalyst deactivation; Reagent degradation; Formation of an inhibitory byproduct. | Add a fresh portion of the catalyst. Use freshly purified/distilled reagents and solvents. Analyze the crude reaction mixture by NMR or MS to identify potential inhibitors. |
Conclusion and Future Outlook
The synthesis of complex molecules and natural products is a field of constant evolution. The strategic pillars of convergent design, asymmetric catalysis, and C-H activation represent the state-of-the-art, enabling the construction of previously inaccessible molecular architectures.[4] Looking forward, several exciting technologies are poised to further revolutionize the field.
-
Photoredox Catalysis: Using visible light to drive chemical reactions under mild conditions, opening up new avenues for bond formation.[21][22][23]
-
Biocatalysis: Harnessing the power of enzymes to perform highly selective transformations, often in aqueous media, offering a green and sustainable alternative to traditional reagents.[24][25][26]
By embracing these foundational strategies and emerging technologies, the scientific community will continue to bridge the gap between the molecules nature provides and the medicines society needs, building a future where any desired molecule can be constructed with precision, efficiency, and elegance.
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Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis [Video]. YouTube. Retrieved from [Link]
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Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. (n.d.). MDPI. Retrieved from [Link]
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Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. (2021, April 27). Organometallics. Retrieved from [Link]
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How do you not get overwhelmed during a multi step synthesis problem ? Orgo 1. (2018, November 13). Reddit. Retrieved from [Link]
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Recent advances in catalytic asymmetric synthesis. (2024, May 9). PMC. Retrieved from [Link]
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Noyori Asymmetric Hydrogenation. (2014, October 16). Chem-Station Int. Ed. Retrieved from [Link]
- Photoredox Catalysis. (2015). Stephenson Group, University of Michigan.
- Winkler, J. D., et al. (2002). The first total synthesis of (±)-ingenol.
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Organic Chemistry Synthesis Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
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New Trends in Asymmetric Catalysis. (2021, February 26). MDPI. Retrieved from [Link]
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C-H Activation Reactions | Functionalization of Carbon Bonds. (n.d.). Mettler Toledo. Retrieved from [Link]
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Bridging the Gap Between Natural Product Synthesis and Drug Discovery. (n.d.). PMC. Retrieved from [Link]
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Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. (n.d.). PMC. Retrieved from [Link]
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Convergent synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: (4-(Hydroxymethyl)-2-methylphenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for (4-(Hydroxymethyl)-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its application and mitigate common side reactions. Our focus is on providing not just solutions, but also a foundational understanding of the underlying chemical principles to empower your experimental design.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility stems from the presence of three key functional groups: the boronic acid for C-C bond formation, a hydroxymethyl group for further functionalization or to impart specific physicochemical properties, and an ortho-methyl group that can influence the molecule's conformation and reactivity. However, this unique combination of functional groups also presents specific challenges. This guide will address the most common side reactions—protodeboronation, homocoupling, and reactions involving the hydroxymethyl group—and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the most likely side reactions?
A1: Low yields are typically due to one or more of the following side reactions:
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of 2-methylbenzyl alcohol. This is a common issue with arylboronic acids, especially under prolonged heating or suboptimal base and solvent conditions.
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, 4,4'-bis(hydroxymethyl)-2,2'-dimethylbiphenyl, from the coupling of two molecules of the boronic acid. The presence of oxygen and certain palladium species can promote this undesired reaction.
-
Reactions involving the hydroxymethyl group: The benzylic alcohol functionality can undergo oxidation to the corresponding aldehyde or carboxylic acid, or participate in etherification reactions, especially under strongly basic or high-temperature conditions.
Q2: I'm observing a significant amount of 2-methylbenzyl alcohol in my reaction mixture. How can I minimize protodeboronation?
A2: Protodeboronation is often exacerbated by prolonged reaction times, high temperatures, and the choice of base and solvent. To minimize it:
-
Optimize Reaction Time and Temperature: Monitor your reaction closely (e.g., by TLC or LC-MS) to determine the point of maximum product formation and avoid unnecessary heating.
-
Choice of Base: While a base is necessary to activate the boronic acid, overly strong or nucleophilic bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of hydroxides.
-
Solvent System: Anhydrous conditions can sometimes suppress protodeboronation. If aqueous conditions are necessary, minimize the amount of water and ensure it is properly degassed.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy. These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid.
Q3: How can I prevent the formation of the homocoupled dimer of my boronic acid?
A3: Homocoupling is primarily driven by the presence of oxygen and can be catalyzed by Pd(II) species. To prevent this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure that your Pd(II) precatalyst (e.g., Pd(OAc)₂) is efficiently reduced to the active Pd(0) species at the start of the reaction. The choice of phosphine ligand is also crucial; bulky, electron-rich ligands can stabilize the Pd(0) state and promote the desired cross-coupling pathway.
Q4: Can the hydroxymethyl group interfere with the reaction? Should I protect it?
A4: Yes, the hydroxymethyl group can be reactive under certain Suzuki-Miyaura conditions.
-
Oxidation: If the reaction is not performed under a strictly inert atmosphere, oxidation to 2-methyl-4-formylphenylboronic acid or 4-carboxy-2-methylphenylboronic acid can occur.
-
Etherification: Under strongly basic conditions, particularly with alkoxide bases or at high temperatures in alcohol solvents, ether formation is possible.
-
Directing Effects: The hydroxyl group can potentially coordinate to the palladium center, influencing the reaction rate and selectivity.[1]
Whether to protect the hydroxymethyl group depends on the specific reaction conditions and the other coupling partner. For robust and high-yielding reactions, especially on a larger scale, protection as a silyl ether (e.g., TBDMS) or a benzyl ether can be a prudent strategy.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to troubleshooting specific issues encountered when using this compound.
Issue 1: Dominant Protodeboronation Byproduct
Symptoms:
-
Major peak in GC-MS or LC-MS corresponding to the mass of 2-methylbenzyl alcohol.
-
¹H NMR shows characteristic signals for 2-methylbenzyl alcohol, with the disappearance of the aromatic signals corresponding to the boronic acid.
Causality and Mitigation Strategy:
The C–B bond is susceptible to cleavage by proton sources, a process that can be catalyzed by residual palladium species or accelerated by certain bases and solvents. The ortho-methyl group can also influence the rate of protodeboronation.
Troubleshooting Workflow:
Troubleshooting Workflow for Protodeboronation.
Detailed Protocols:
Protocol 1: Conversion to the Pinacol Ester
-
Setup: To a round-bottom flask containing this compound (1.0 equiv) and pinacol (1.1 equiv), add a suitable solvent such as toluene or THF.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Remove the solvent under reduced pressure. The crude boronate ester can often be used directly in the subsequent cross-coupling reaction.
Issue 2: Significant Homocoupling of the Boronic Acid
Symptoms:
-
A significant byproduct with a mass corresponding to the dimer of the boronic acid is observed by MS.
-
Purification is complicated by a high-molecular-weight, symmetrical impurity.
Causality and Mitigation Strategy:
Homocoupling is often promoted by the presence of molecular oxygen, which can reoxidize Pd(0) to Pd(II), leading to a catalytic cycle that consumes the boronic acid.
Troubleshooting Workflow:
Troubleshooting Workflow for Hydroxymethyl Group Side Reactions.
Detailed Protocols:
Protocol 3: Protection of the Hydroxymethyl Group as a TBDMS Ether
-
Reaction Setup: Dissolve this compound (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add imidazole (1.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).
-
Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the TBDMS-protected boronic acid.
Optimization of Reaction Parameters
The success of a Suzuki-Miyaura coupling with this compound often hinges on the careful selection of reaction parameters. The following table provides a starting point for optimization.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed Pd(II) catalyst with a suitable ligand. | Pd(0) is the active catalytic species. Using a Pd(0) source directly can avoid issues with incomplete in situ reduction of Pd(II) precatalysts. |
| Ligand | Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands promote the oxidative addition and reductive elimination steps and can help to suppress side reactions. They are particularly effective for sterically hindered substrates. [2][3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | These bases are generally effective and less likely to promote protodeboronation compared to stronger bases like NaOH or KOH. [4] |
| Solvent | Toluene, Dioxane, THF, often with a small amount of water. | The choice of solvent affects the solubility of the reagents and the reaction kinetics. Anhydrous conditions can minimize protodeboronation. [5][6] |
| Temperature | 80-110 °C | The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote thermal decomposition or side reactions. |
Concluding Remarks
This compound is a powerful synthetic intermediate, but its successful application in cross-coupling reactions requires a nuanced understanding of its potential side reactions. By carefully controlling the reaction conditions, particularly the exclusion of oxygen, and by selecting the appropriate catalyst system and base, researchers can minimize protodeboronation, homocoupling, and undesired reactions of the hydroxymethyl group. When faced with persistent challenges, the use of a protected form of the boronic acid or its corresponding boronate ester can provide a more robust and reliable reaction outcome. This guide serves as a comprehensive resource to aid in the rational design and troubleshooting of your synthetic protocols.
References
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 71(25), 9681-9686.
-
Master Organic Chemistry. (2010, October 6). Functional Groups in Organic Chemistry. Retrieved from [Link]
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12266-12277.
- Valente, C., Belowich, M. E., H-G, J., & Stoddart, J. F. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 15(5), 3356-3368.
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12194–12203.
- Prakash, O., Kumar, A., & Kumar, V. (2009). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 74(12), 4647-4650.
- Al-Amin, M., & Bidange, J. (2015). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synlett, 26(11), 1553-1556.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13572–13573.
- Chowdhury, C., & Guha, S. (2004). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Tetrahedron Letters, 45(16), 3279-3281.
- Wang, G., Chen, Y., & Wu, X. (2017). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry, 35(10), 1583-1588.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2210–2221.
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
- Szostak, M., & Szostak, R. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2346.
- Ikawa, T., & Akai, Y. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 47(43), 15268-15275.
- Morken, J. P., & Nave, S. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
- Fairlamb, I. J. S., Kapdi, A. R., & Lynam, J. M. (2010). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 12(20), 4544-4547.
- Uemura, T., & Iwasaki, T. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36243-36247.
- Cox, P. A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1279.
- Cao, Z., Yu, D., Zhu, R., Wei, J., & Shi, Z. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Hu, J., Zhao, N., Yang, J., & Wu, Y. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 13(4), 1055-1059.
- Sartori, G., & Maggi, R. (2006). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 106(3), 1077–1104.
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17006–17022.
- Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Klee, F., Gøgsig, T. M., & Lindhardt, A. T. (2014). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. European Journal of Inorganic Chemistry, 2014(15), 2534-2541.
- Wender, P. A., & Miller, B. L. (2009). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Journal of the American Chemical Society, 131(48), 17522–17523.
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17006–17022.
- Arceo, E., & Jurkaš, V. (2012). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 18(51), 16480-16486.
- Morken, J. P., & Nave, S. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246-4249.
- Wender, P. A., & Miller, B. L. (2009). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 74(21), 8144–8155.
- Shaughnessy, K. H. (2015). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Molecules, 20(5), 8758-8777.
- Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 37(6), 375-376.
- Wuts, P. G. M. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (20), 2495-2523.
- Gebbink, R. J. M., & de Vries, J. G. (2010). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes.
- Wender, P. A., & Miller, B. L. (2009). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Journal of the American Chemical Society, 131(48), 17522–17523.
- Constantieux, T., & Rodriguez, J. (2020). Acid-catalysed α-O-4 aryl-ether bond cleavage in methanol/(aqueous) ethanol: understanding depolymerisation of a lignin model compound during organosolv pretreatment. Scientific Reports, 10(1), 11099.
- Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Wender, P. A., & Miller, B. L. (2009). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 74(21), 8144–8155.
- Szostak, M., & Szostak, R. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2346.
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Improving the stability of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid derivatives
Welcome to the technical support center for (4-(Hydroxymethyl)-2-methylphenyl)boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate challenges, troubleshoot effectively, and ensure the stability and reactivity of your compounds.
This document is structured to address the most common issues encountered during the handling, storage, and application of this specific boronic acid derivative. We will delve into the inherent instability factors and provide robust, validated strategies to mitigate them.
Part 1: Understanding the Instability of this compound
Arylboronic acids are foundational reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1] However, their utility is often hampered by inherent instability. For this compound, the principal degradation pathways are shared with other arylboronic acids, but with unique considerations due to its specific substitution pattern.
The key challenges to stability are:
-
Dehydration to Boroxine: This is the most common and reversible degradation pathway for boronic acids. Three molecules of the boronic acid can condense, eliminating three molecules of water to form a stable six-membered cyclic anhydride known as a boroxine.[2][3] This equilibrium is entropically driven and can occur even during storage at room temperature.[2] The presence of electron-donating groups on the aromatic ring, such as the methyl group in our compound of interest, can further support the formation of the boroxine.[3]
-
Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidation, which converts the boronic acid to the corresponding phenol (4-hydroxy-2-methylbenzyl alcohol). This process can be accelerated by residual palladium catalysts, oxygen, and certain reaction conditions.[4]
-
Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid moiety with a hydrogen atom. This is a particular concern with sterically hindered or electron-rich arylboronic acids, especially under acidic or basic conditions.[5]
-
Intramolecular Cyclization (Benzoxaborole Formation): A unique feature of ortho-hydroxymethyl substituted phenylboronic acids is their potential to undergo intramolecular dehydration to form a five-membered ring structure called a benzoxaborole. While our primary molecule has a para-hydroxymethyl group, related isomers or potential impurities with ortho substitution could exhibit this behavior, leading to a significantly more stable, but different, chemical entity.[6][7] Benzoxaboroles are noted for their enhanced stability and are a growing scaffold in medicinal chemistry.[8]
The equilibrium between the monomeric boronic acid and its trimeric boroxine is a critical concept to grasp, as it directly impacts purity assessment, reaction stoichiometry, and analytical characterization.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Part 2: Frequently Asked Questions (FAQs)
This section directly addresses common questions regarding the handling and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. Based on general guidelines for boronic acids and related compounds, the following conditions are recommended:
-
Temperature: Store at room temperature (15–25°C / 59–77°F) or refrigerated (2-8°C).[9][10] Avoid high heat, which can accelerate boroxine formation.[9]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed container to protect from moisture. The material is hygroscopic and water can shift the boroxine equilibrium.[9]
-
Light: Keep in a dark place, as light can potentially promote oxidative pathways.[10]
-
Purity: Ensure the material is free from residual acids, bases, or metals from its synthesis, as these can catalyze decomposition.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temp (15-25°C) or Refrigerated | Minimizes thermal decomposition and boroxine formation.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative deboronation.[4] |
| Moisture | Tightly sealed, dry container | Prevents hydrolysis and shifts in the boroxine equilibrium.[9] |
| Light | Dark place/amber vial | Avoids potential light-induced degradation.[10] |
| Purity | Free of catalytic impurities | Prevents catalyzed decomposition pathways. |
Q2: My ¹H NMR spectrum looks complex and doesn't match the expected structure. What's happening?
A2: This is a classic issue when analyzing boronic acids and is almost certainly due to the presence of the corresponding boroxine anhydride. You are observing a mixture of the monomeric acid and the trimeric boroxine, which are in equilibrium. This results in multiple sets of aromatic and benzylic peaks, often with broad signals.
Solution: To obtain a clean ¹H NMR spectrum of the monomeric species, you can break up the boroxine trimer. A simple and effective method is to dissolve the sample in deuterated methanol (CD₃OD).[11] The alcohol solvent facilitates the hydrolysis of the boroxine back to the boronic acid, resulting in a single, clean set of peaks corresponding to the monomer. Note that the acidic B-OH protons will exchange with the solvent and will likely not be observed.
Q3: How can I accurately determine the purity of my boronic acid sample by HPLC?
A3: HPLC analysis of boronic acids and their esters can be complicated by on-column hydrolysis or degradation.[12] A robust method is crucial for accurate purity assessment.
-
Column Choice: A reversed-phase C18 column is commonly used. Columns with low silanol activity (e.g., end-capped) are preferable to minimize on-column hydrolysis of any boronate ester derivatives.[12]
-
Mobile Phase: A simple mobile phase of acetonitrile and water, potentially with a small amount of formic acid to ensure sharp peaks, is a good starting point.[13] Avoid strong acids or bases that can promote protodeboronation.
-
Detection: UV detection is standard. For more selective detection in complex mixtures, post-column derivatization with a reagent like alizarin can be employed, which forms a fluorescent complex specifically with boronic acids.[14]
-
Standard: It is critical to use a well-characterized reference standard for comparison. Be aware that the solid standard itself may be a mixture of the acid and boroxine.
Q4: Can I use a sample that contains a significant amount of boroxine directly in a Suzuki-Miyaura coupling?
A4: Yes, in many cases, you can. The boroxine is typically reactive in Suzuki couplings because it can undergo hydrolysis in situ back to the active boronic acid monomer, especially when the reaction conditions include water and a base.[4] However, using a mixture has a significant drawback: stoichiometric uncertainty . The molecular weight of the boroxine is different from three times the monomer. If you do not account for the boroxine content, you will be adding an incorrect molar equivalent of your boronic acid, which can lead to lower yields and more side products. For precise and reproducible results, it is best to either quantify the boroxine content (e.g., by NMR) and adjust the mass accordingly, or to convert the mixture back to the boronic acid before use.
Part 3: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental failures.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Your reaction with this compound fails to give the desired product.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.
Causality and Action Plan:
-
Oxygen Contamination: The primary suspect in many failed couplings. Oxygen can oxidize the active Pd(0) catalyst and lead to the homocoupling of the boronic acid (forming a biaryl side product).[4][15]
-
Action: Ensure your solvents are rigorously degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of high-purity inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Catalyst Inactivity: The palladium pre-catalyst may be old, decomposed, or not properly activated to the Pd(0) state.
-
Action: Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable pre-catalyst. Ensure the chosen ligand is appropriate for your specific substrates.
-
-
Incorrect Base: The base is crucial for the transmetalation step. An inappropriate, weak, or insoluble base will stall the catalytic cycle.
-
Action: Verify that the chosen base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is sufficiently strong and has some solubility in the reaction medium. Using finely powdered, anhydrous base can improve performance.
-
-
Boronic Acid Degradation: The starting material may have degraded significantly during storage.
-
Action: Re-analyze the purity of your this compound by ¹H NMR (in CD₃OD) or HPLC. If significant degradation or high boroxine content is observed, consider purifying the material or using a fresh bottle.
-
Problem 2: Significant Homocoupling of the Boronic Acid is Observed
The major side product is 4,4'-bis(hydroxymethyl)-2,2'-dimethyl-1,1'-biphenyl, resulting from the dimerization of your starting material.
Causality and Action Plan:
-
Cause: Homocoupling is typically promoted by the presence of a Pd(II) species and an oxidant, often atmospheric oxygen.[15] This can happen if the Pd(II) pre-catalyst is not fully reduced to Pd(0) or if the reaction is not kept sufficiently inert.
-
Solution:
-
Improve Inert Atmosphere: Re-evaluate and improve your degassing and inert atmosphere techniques as described in Problem 1.
-
Change Catalyst: Some palladium sources are more prone to side reactions. Switching to a different pre-catalyst or ligand system may be beneficial.
-
Reaction Order: Add the boronic acid to the reaction mixture after the other components (aryl halide, catalyst, base, solvent) have been combined and heated under an inert atmosphere. This can help ensure the catalyst is in its active Pd(0) state before the boronic acid is introduced.
-
Part 4: Experimental Protocols
Protocol 1: NMR Analysis to Determine Boronic Acid/Boroxine Ratio
This protocol allows for the quantification of the monomer-trimer equilibrium in a solid sample.
-
Sample Preparation (Tube 1 - CDCl₃): Accurately weigh ~10 mg of the this compound sample into an NMR tube. Add ~0.7 mL of deuterated chloroform (CDCl₃). Cap and gently mix until dissolved.
-
Sample Preparation (Tube 2 - CD₃OD): Prepare a second sample in the same manner, but use deuterated methanol (CD₃OD) as the solvent.[11]
-
Acquire ¹H NMR Spectra: Acquire a standard proton NMR spectrum for both samples.
-
Analysis:
-
The spectrum in CD₃OD will show a single set of peaks for the monomeric boronic acid. Use this spectrum to confirm the chemical shifts of the pure monomer.
-
The spectrum in CDCl₃ will show two or more sets of peaks. One set will correspond to the monomer, and the other(s) to the boroxine.
-
Quantification: Integrate a well-resolved aromatic or benzylic proton signal for the monomer and the corresponding signal(s) for the boroxine. The molar ratio can be calculated from these integrals. Remember that one mole of boroxine is formed from three moles of boronic acid.
-
Protocol 2: Conversion of a Boroxine-Containing Sample to Pure Boronic Acid
This protocol can be used to "clean up" a sample before use in a reaction where precise stoichiometry is critical.
-
Dissolution: Dissolve the boronic acid/boroxine mixture in a minimal amount of a suitable organic solvent in which both are soluble (e.g., THF, Dioxane).
-
Hydrolysis: Add a small amount of water (e.g., 5-10% by volume) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow the equilibrium to shift completely to the boronic acid.
-
Drying & Evaporation: Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. Crucially, do not heat excessively or place under high vacuum for extended periods , as this will drive the equilibrium back towards the boroxine.
-
Verification: Confirm the conversion back to the monomeric acid using the NMR protocol described above. Use the material promptly.
References
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. [Link]
-
DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Pomarański, P., Roszkowski, P., Maurin, J. K., Budzianowski, A., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. [Link]
-
Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224-5266. [Link]
-
EH&S University of Washington. (n.d.). Chemical Storage Guide. [Link]
-
ResearchGate. (2015). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]
-
Duval, F. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]
-
Chemsrc. (n.d.). [4-(Hydroxymethyl)phenyl]boronic acid. [Link]
-
ResearchGate. (2009). Benzoxaboroles – Old compounds with new applications. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
ChemBK. (n.d.). boronic acid, B-(4-hydroxy-2-methylphenyl)-. [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Angeli, A., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1135-1140. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
-
ResearchGate. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. [Link]
-
da Silva, J. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3357. [Link]
-
Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1056-1065. [Link]
Sources
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- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 13. waters.com [waters.com]
- 14. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
How to handle air-sensitive Suzuki couplings with substituted boronic acids
Technical Support Center: Mastering Air-Sensitive Suzuki-Miyaura Couplings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical resource for navigating the complexities of air-sensitive Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've seen firsthand how these powerful C-C bond-forming reactions can be hampered by seemingly minor experimental variables. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
The Suzuki-Miyaura coupling is renowned for its functional group tolerance and generally mild conditions. However, when dealing with certain substituted boronic acids—particularly electron-rich or electron-deficient heteroaromatics, or sterically hindered systems—and sophisticated catalyst systems, sensitivity to air and moisture can become a critical bottleneck.[1][2] This guide will address the most common challenges and provide field-proven strategies to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling failing when the literature suggests it should work?
A1: When a well-documented Suzuki coupling fails, the primary suspects are often related to the reaction environment and reagent quality. The active catalyst in the cycle is a Pd(0) species, which is susceptible to oxidation to inactive Pd(II) in the presence of oxygen.[3] Furthermore, many advanced phosphine ligands are themselves readily oxidized.[4] Start your troubleshooting by rigorously excluding oxygen and ensuring your reagents are pure and dry.
-
Catalyst Activity: Is your palladium source active? Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ are sensitive to air and can degrade upon storage.[5][6] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin. Incomplete reduction can be a failure point.[3][6]
-
Inert Atmosphere: Have you thoroughly degassed your solvents and maintained a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction? Even brief exposure to air can compromise the catalyst.[3][7]
-
Reagent Stability: Is your boronic acid prone to degradation? Certain substituted boronic acids, especially those containing heteroatoms like pyridine, are susceptible to protodeboronation (replacement of the C-B bond with a C-H bond), a common side reaction that consumes your starting material.[1][2]
Q2: What is protodeboronation and how can I prevent it?
A2: Protodeboronation is a major side reaction that cleaves the carbon-boron bond of your organoboron reagent, replacing it with a hydrogen atom from a proton source (like water or alcohols). This depletes your nucleophilic partner and leads to low yields. Electron-rich heterocyclic and electron-deficient arylboronic acids are particularly prone to this issue.[1]
Causality & Prevention:
-
Mechanism: The reaction is often facilitated by moisture and can be catalyzed by trace metals or basic conditions.
-
Strategic Solutions:
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol (Bpin) or neopentyl glycol ester, is a highly effective strategy. These esters are significantly more resistant to protodeboronation.[5]
-
MIDA Boronates & Trifluoroborates: For exceptionally sensitive substrates, consider using N-methyliminodiacetic acid (MIDA) boronates or potassium aryltrifluoroborates (ArBF₃K). These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[1][5]
-
Anhydrous Conditions: If you must use a sensitive boronic acid, running the reaction under strictly anhydrous conditions with a non-aqueous base like K₃PO₄ can help.[8] However, be aware that some water is often necessary to dissolve the base and facilitate the catalytic cycle.[9]
-
Q3: My reaction turns black immediately. What does this mean?
A3: The formation of a black precipitate, known as palladium black, indicates the aggregation and precipitation of the Pd(0) catalyst from solution.[10] While finely dispersed palladium nanoparticles can be catalytically active, gross precipitation removes the catalyst from the reaction medium, effectively halting the catalytic cycle.[10][11]
Causality & Prevention:
-
Ligand Dissociation: This often occurs when the phosphine ligand dissociates from the Pd(0) center, leaving "naked" palladium atoms that rapidly aggregate.[10]
-
High Temperatures: The stability of the Pd-ligand complex is temperature-dependent. Running the reaction at the lowest effective temperature can minimize decomposition.
-
Ligand Choice: Use ligands that form more stable complexes with palladium. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or chelating bidentate ligands (e.g., XantPhos, dppf) are often more effective at preventing catalyst decomposition than simple monodentate ligands like PPh₃.[6][12]
Troubleshooting Guide: Specific Scenarios
Scenario 1: Low to No Yield with an Electron-Rich Aryl Halide
Question: I'm trying to couple an electron-rich aryl bromide, but the reaction is stalled with mostly starting material recovered. I've degassed my solvent and used a fresh catalyst. What's the issue?
Answer: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the aryl halide to the Pd(0) center.[13] This step is significantly slower for electron-rich aryl halides. Your catalyst system is likely not active enough to overcome this high activation barrier.
Expert Recommendations:
-
Switch to a More Electron-Rich Ligand: The key is to increase the electron density on the palladium center, which makes it more nucleophilic and accelerates its attack on the aryl halide.
-
Buchwald Biaryl Phosphines: Ligands like SPhos and XPhos are specifically designed with bulky, electron-donating groups to facilitate the oxidative addition of challenging substrates, including aryl chlorides.[8][14]
-
Trialkylphosphines: Ligands like P(tBu)₃ are extremely electron-rich and effective but are also highly air-sensitive and potentially pyrophoric, requiring handling in a glovebox.[15]
-
-
Consider a Different Halide: If possible, switch from an aryl bromide to the corresponding aryl iodide. The C-I bond is weaker and undergoes oxidative addition much more readily. Conversely, aryl chlorides are less reactive than bromides.[13]
Scenario 2: Homocoupling of Boronic Acid is the Main Product
Question: My main product is the dimer of my boronic acid (Ar-Ar from Ar-B(OH)₂). What causes this and how do I stop it?
Answer: The formation of a biaryl homocoupling product from the boronic acid is a classic symptom of oxygen contamination in the reaction.[3][5]
Mechanistic Insight: Oxygen can intercept the catalytic cycle in a couple of ways. It can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of your boronic acid, leading to a reductive elimination that forms the homocoupled product and regenerates Pd(0).[5] This process effectively consumes your starting material in a non-productive pathway.
Corrective Actions:
-
Improve Degassing Technique: Your current method for removing dissolved oxygen is insufficient. Review and upgrade your degassing protocol.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. While these are air-sensitive, they don't require an in situ reduction step where side reactions can occur.[6] If you must use a Pd(II) precatalyst, ensure the reaction conditions are scrupulously anaerobic.
Table 1: Comparison of Common Solvent Degassing Techniques
| Method | Procedure | Pros | Cons | Recommended For |
| Freeze-Pump-Thaw | The solvent is frozen (liq. N₂), subjected to high vacuum, isolated from vacuum, and then thawed. Repeat 3x. | Most effective method for removing dissolved gases.[16] | Time-consuming; requires a Schlenk line and liquid nitrogen. | Highly air-sensitive reactions; reactions using sensitive catalysts/ligands. |
| Sparging (Bubbling) | An inert gas (Ar or N₂) is bubbled through the solvent via a long needle for 30-60 minutes.[16] | Simple setup; suitable for large volumes. | Less effective than freeze-pump-thaw; can evaporate volatile solvents.[16] | Moderately sensitive reactions; routine preparations. |
| Vacuum Sonication | The solvent is sonicated under vacuum for 1-2 minutes, followed by backfilling with inert gas. Repeat 3-5x. | Fast and efficient.[17] | Requires a sonicator and a vessel that can withstand vacuum. | A rapid and effective alternative to sparging. |
Visualizing the Workflow
Setting Up an Air-Sensitive Suzuki Coupling
Proper setup is critical for success. The following workflow outlines the key steps for establishing an inert atmosphere for your reaction.
Caption: Workflow for setting up an air-sensitive Suzuki reaction.
Troubleshooting a Failed Reaction
When a reaction fails, a logical diagnostic process can quickly identify the root cause.
Caption: Decision tree for troubleshooting failed Suzuki couplings.
Experimental Protocols
Protocol 1: General Procedure for an Air-Sensitive Suzuki Coupling
This protocol assumes the use of a Schlenk line and standard air-sensitive techniques.
-
Glassware Preparation: A Schlenk flask and magnetic stir bar are oven-dried at 120 °C overnight and allowed to cool under vacuum.
-
Reagent Addition (Solids): The flask is backfilled with Argon. The aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.) are weighed and added to the flask under a positive flow of Argon.
-
Inerting: The flask is sealed with a rubber septum, and the atmosphere is exchanged by evacuating under high vacuum (until bubbling ceases) and backfilling with Argon. This cycle is repeated three times.[18]
-
Solvent Addition: The reaction solvent (e.g., dioxane/water 10:1), previously degassed by the freeze-pump-thaw method (3 cycles), is added via a gas-tight syringe.
-
Catalyst Addition: The palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 1.1-1.2x mol% relative to Pd) are added as solids to the stirred solution under a strong positive flow of Argon. The flask is immediately sealed.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Progress is monitored by TLC or LC-MS analysis of small aliquots taken via syringe.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography.[3]
By implementing these rigorous techniques and understanding the chemical principles at play, you can overcome the challenges associated with air-sensitive Suzuki couplings and achieve consistent, high-yielding results.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Reddit r/Chempros. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?[Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?[Link]
-
Reddit r/chemistry. (2020, December 27). What is the proper way to set up a suzuki coupling?[Link]
-
Reddit r/Chempros. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Reddit r/Chempros. (2023, February 13). Degassing solvents for Suzuki reactions. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]
-
Pérez-Lorenzo, M. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]
-
University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]
-
Reddit r/Chempros. (2024, January 12). Failed suzuki coupling, any suggenstions?[Link]
-
Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Reddit r/Chempros. (2022, December 4). Formation of palladium black during Suzuki coupling. [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews. [Link]
-
Reddit r/OrganicChemistry. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Yoneda Labs [yonedalabs.com]
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- 16. How To [chem.rochester.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Overcoming Steric Hindrance in Couplings with 2-Methyl Substituted Phenylboronic Acids
Welcome to the technical support center for navigating one of the more persistent challenges in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of sterically hindered substrates, specifically those involving 2-methyl substituted phenylboronic acids. The formation of ortho-substituted biaryl compounds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the steric bulk introduced by the ortho-methyl group can significantly impede the reaction, leading to low yields, slow reaction rates, and undesirable side products.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the 'why' behind the experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The Challenge: Understanding Steric Hindrance in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but its efficiency is highly sensitive to the steric environment around the coupling partners.[1] The ortho-methyl group on the phenylboronic acid creates significant steric congestion that primarily impacts two key steps in the catalytic cycle: transmetalation and reductive elimination.
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The bulky ortho-substituent can hinder the approach of the boronic acid derivative to the palladium complex, slowing down this crucial transfer.
-
Reductive Elimination: This is the final, product-forming step where the two coupled aryl groups are eliminated from the palladium center. Steric clash between the ortho-substituents on the newly forming biaryl framework can raise the energy barrier for this step, making it less favorable.[1]
The consequence of this steric impediment is often a frustratingly low yield or a complete failure of the reaction under standard conditions.[1] Fortunately, significant advances in catalyst design and methodology have provided a robust toolkit to overcome these hurdles.[1]
Visualizing the Hurdle
The following diagram illustrates the catalytic cycle and highlights the steps most affected by steric hindrance.
Caption: The Suzuki-Miyaura catalytic cycle, indicating sterically challenging steps.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common issues and questions that arise during experiments.
FAQ 1: My reaction with 2-methylphenylboronic acid is giving very low yield or failing completely. What is the first thing I should change?
Answer: The single most impactful change you can make is to switch to a catalyst system specifically designed for sterically hindered couplings. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[2]
The Core Principle: Ligand Design
Success hinges on the choice of phosphine ligand coordinated to the palladium center. For sterically demanding couplings, the ideal ligands are both bulky and electron-rich .[1][3]
-
Bulkiness: A bulky ligand promotes the formation of a monoligated, 12-electron L-Pd(0) species. This species is more coordinatively unsaturated and thus more reactive in the oxidative addition step than the corresponding bis-ligated complex.
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-limiting step, especially with less reactive aryl chlorides.[1][3]
Recommended Ligand Classes:
The most successful ligands for this purpose are the biaryl phosphine ligands , often referred to as Buchwald-type ligands.[4][5] These ligands have proven to be exceptionally versatile and effective for a wide range of cross-coupling reactions.
| Ligand Type | Key Features | Recommended Examples |
| Buchwald-type Ligands | Bulky, electron-rich biaryl phosphines. Promote monoligation and facilitate oxidative addition.[4] | SPhos, XPhos, RuPhos, BrettPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors with "flexible steric bulk". Highly effective for hindered substrates.[6][7] | IPr, IMes, and their derivatives |
| Specialized Ligands | Designed for extremely demanding couplings, such as tetra-ortho-substituted biaryls. | BI-DIME, AntPhos[8][9][10] |
Actionable Advice: Start by screening a Buchwald-type ligand like SPhos or XPhos. These are commercially available and have a broad substrate scope.
FAQ 2: I'm using a Buchwald ligand, but my yields are still inconsistent. What other reaction parameters should I optimize?
Answer: Beyond the ligand, the choice of base, solvent, and temperature are critical and interdependent variables that must be carefully optimized.
1. The Role of the Base:
The base is not merely a stoichiometric reagent; it plays a crucial role in activating the boronic acid for transmetalation. For sterically hindered couplings, stronger, non-nucleophilic bases are often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and potassium tert-butoxide (t-BuOK) are excellent starting points.[3][6] Cesium carbonate (Cs₂CO₃) can also be effective.
-
Why it Works: A strong base facilitates the formation of the more nucleophilic boronate species [Ar-B(OH)₃]⁻, which is essential for efficient transmetalation. The choice of base can also influence the catalyst's stability and activity.
2. Solvent Selection:
The solvent influences catalyst solubility, reagent stability, and can even modulate the reactivity of the catalyst and base.[11][12]
-
Aprotic, Non-polar/Polar Solvents: Toluene, Dioxane, and THF are the most commonly employed and effective solvents for these reactions.[3][6] They provide good solubility for the organometallic intermediates.
-
Water Content: While Suzuki couplings are often run in aqueous mixtures, for highly hindered substrates, anhydrous conditions or minimal water can sometimes be beneficial to suppress side reactions like protodeboronation. However, some systems require a small amount of water for optimal performance.
3. Temperature and Reaction Time:
Sterically hindered reactions often require more forcing conditions to overcome the higher activation energies.
-
Temperature: While some modern catalysts can operate at room temperature for simpler substrates, couplings with 2-methylphenylboronic acid typically require heating.[3][13] A starting temperature of 80-110 °C is common.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can be slower, and extended reaction times (12-24 hours) may be necessary for completion.
Workflow for Optimizing a Hindered Coupling
This diagram outlines a logical workflow for troubleshooting and optimizing your reaction.
Caption: A systematic workflow for optimizing sterically hindered Suzuki couplings.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the coupling of an aryl bromide with 2-methylphenylboronic acid using a Buchwald-type catalyst system. It is based on well-established methodologies.[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Methylphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous Toluene (2 mL per mmol of aryl halide)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and SPhos (e.g., 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 mmol), 2-methylphenylboronic acid (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of this protocol relies on the careful exclusion of air and moisture and the use of a highly active catalyst system. A successful reaction will show near-complete consumption of the limiting reagent (aryl bromide) and a clean conversion to the desired biaryl product, verifiable by standard analytical techniques (NMR, MS).
Conclusion
Overcoming the steric challenge posed by 2-methyl substituted phenylboronic acids is a solvable problem with the right tools and a systematic approach. By understanding the mechanistic hurdles and leveraging modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, researchers can reliably synthesize even highly congested biaryl structures. Remember that optimization is key; the interplay between the ligand, base, solvent, and temperature is crucial for achieving high yields and robust results. This guide provides the foundational knowledge and practical starting points to confidently tackle these demanding but rewarding transformations.
References
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Tang, W.; Capacci, A. G.; Wei, X.; Li, G.; Dreher, S. D.; Belyk, K. M. (2013). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 52(8), 2249-2252. [Link]
-
Sun, J.; Jin, Z.; Xie, N.; Wang, H.; Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Tu, T.; Sun, Z.; Fang, W.; Xu, M.; Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Kinoshita, H.; Wakabayashi, K.; Kameyama, M. (2015). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 17(13), 3326-3329. [Link]
-
Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Reddit User Discussion. (2015). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]
-
Tang, W. et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. ResearchGate. [Link]
-
Tang, W.; et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Tang, W. et al. (2013). ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. [Link]
-
Viciu, M. S.; Germaneau, R. F.; Navarro-Fernandez, O.; Stevens, E. D.; Nolan, S. P. (2002). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 21(25), 5470-5472. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Shields, J. D.; Kudisch, B.; Schramm, Y.; G-J, V.; Doyle, A. G. (2020). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH. [Link]
-
Tashiro, S.; et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(1), 225-233. [Link]
-
Sun, J.; et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Kaur, N. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Le, G. T.; et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Shields, J. D.; et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Reaction Purification of (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling impurities derived from (4-(Hydroxymethyl)-2-methylphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent, often in cross-coupling reactions like the Suzuki-Miyaura coupling, and face challenges in downstream purification. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the typical boron-containing impurities I need to remove? After a reaction, the primary boron-containing impurities are typically unreacted this compound and its trimeric anhydride, known as a boroxine. Boroxines form from the dehydration of boronic acids and exist in equilibrium with the acid form, especially under anhydrous conditions or upon heating. Both species can interfere with subsequent steps or contaminate the final product.
Q2: Why is removing these impurities so critical? Boronic acids and their derivatives can be promiscuous binders to biological targets, potentially confounding assay results. For drug development, their removal is a regulatory necessity. In synthetic chemistry, residual boronic acids can complicate subsequent reactions, poison catalysts, or make achieving high purity of the final compound difficult. The inorganic by-products from reactions like the Suzuki coupling are generally easy to remove, but the organic boron-containing species require specific strategies.[1]
Q3: What is the most straightforward method to try first for removing boronic acid impurities? For a neutral, organic-soluble product, a simple liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) is the most effective initial step.[2] Boronic acids are weakly acidic and will deprotonate to form water-soluble boronate salts, which partition into the aqueous phase, leaving your desired product in the organic layer.[2][3]
Q4: My product is sensitive to strong bases. What's a milder alternative to a NaOH wash? If your compound is base-sensitive, you can use a milder inorganic base like aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Alternatively, solid-phase extraction using a scavenger resin is an excellent, non-basic approach. Resins functionalized with diethanolamine are particularly effective at sequestering boronic acids.[4]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the workup and purification process.
Problem 1: Standard basic wash is ineffective or leads to product loss.
Cause: This often occurs if your desired product has acidic functional groups (e.g., phenols, carboxylic acids) that also become deprotonated and partition into the aqueous layer, or if an emulsion forms. The polarity of this compound, enhanced by its hydroxymethyl group, can also complicate extractions.
Solution 1: pH-Controlled Extraction Carefully adjust the pH of the aqueous wash. The pKa of many arylboronic acids is around 8-9. By using a buffered or weakly basic solution (e.g., saturated NaHCO₃, pH ~8.3), you may be able to selectively extract the more acidic boronic acid while leaving a less acidic product in the organic phase. This requires careful optimization for your specific system.
Solution 2: Scavenger Resin Purification This is the most robust solution for base-sensitive or polar products. Scavenger resins offer a solid-phase extraction method that avoids aqueous workups altogether.
-
Principle of Action: Resins functionalized with diols or amines, such as diethanolamine (DEAM), readily form stable, covalent complexes with boronic acids.[4][5] The reaction mixture is slurried with the resin, the boron impurities are captured, and the pure product is recovered by simple filtration.
-
Recommended Resin: Polystyrene-supported diethanolamine (PS-DEAM) is highly effective for scavenging boronic acids.[4]
Protocol 1: Purification via PS-DEAM Scavenger Resin
-
Reaction Quench: After the primary reaction is complete, dilute the crude mixture with a suitable organic solvent in which your product is soluble (e.g., DCM, THF, EtOAc).
-
Resin Addition: Add PS-DEAM resin (typically 3-5 equivalents relative to the initial amount of boronic acid).
-
Incubation: Gently agitate the slurry at room temperature. Reaction time can vary from 2 to 24 hours. Monitor the removal of the boronic acid from the solution via TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the same solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.
Problem 2: My product and the boronic acid impurity co-elute during silica gel chromatography.
Cause: this compound is quite polar due to both the boronic acid and the hydroxymethyl functionalities. If your product has a similar polarity, separation on standard silica gel can be challenging, often resulting in significant streaking or overlapping of spots.[2][5]
Solution 1: Pre-Chromatography Scavenging Perform a basic wash or use a scavenger resin (as described in Problem 1) before attempting chromatography. Removing the bulk of the boron impurity beforehand will make the chromatographic separation of any remaining trace impurities much more effective.
Solution 2: Modify the Stationary or Mobile Phase
-
Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which can have different selectivity compared to acidic silica gel.[6]
-
Mobile Phase Additives: For silica gel chromatography, adding a small amount of a competitive binder like methanol to your eluent system (e.g., transitioning from Hexane/EtOAc to DCM/MeOH) can sometimes improve peak shape and separation.[7]
Solution 3: Boric Acid Impregnated Silica Gel This is an advanced technique primarily used for purifying boronic esters, but the principle can be adapted. Doping the silica gel with boric acid can sometimes improve the chromatographic behavior of boron-containing compounds by altering the interactions with the stationary phase.[8]
Problem 3: I need to recover the unreacted boronic acid.
Cause: The starting material is valuable and you wish to recover it for future use. Scavenger resins and destructive workups are not suitable in this case.
Solution: Acid/Base Derivatization and Extraction This method leverages the acidic nature of the boronic acid to isolate it.[3][6]
Protocol 2: Boronic Acid Recovery via Salt Formation
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Base Treatment: Extract the organic solution with a 1-2 M NaOH solution. Your neutral product will remain in the organic phase, while the boronic acid will move to the aqueous phase as its sodium boronate salt.[3][7]
-
Phase Separation: Separate the aqueous and organic layers. You can now process the organic layer to isolate your primary product.
-
Acidification: Cool the separated aqueous layer in an ice bath and slowly acidify it with concentrated HCl or H₂SO₄ until the pH is ~1-2. The boronic acid will precipitate out or can be extracted.[3]
-
Extraction/Filtration: Extract the now-acidic aqueous phase with a fresh portion of ethyl acetate or filter the solid precipitate.
-
Isolation: Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate in vacuo to recover the this compound.
Data & Method Comparison
| Purification Method | Principle | Pros | Cons | Best For |
| Basic Liquid-Liquid Extraction | Forms a water-soluble boronate salt.[2][3] | Fast, inexpensive, high capacity. | Not suitable for base-sensitive products; risk of emulsions. | Neutral, organic-soluble products. |
| Scavenger Resin (e.g., PS-DEAM) | Covalent capture of boronic acid on a solid support.[4] | High selectivity; mild conditions; no aqueous workup. | Higher cost; requires agitation time; lower capacity than extraction. | Base-sensitive or polar products; achieving high purity. |
| Column Chromatography | Differential partitioning between stationary and mobile phases. | Can separate multiple components simultaneously. | Can be low-yielding; co-elution is a common issue with polar boronic acids.[5] | As a final polishing step after a bulk impurity removal method. |
| Recrystallization | Difference in solubility between product and impurity.[5][6] | Potentially yields very pure material; scalable. | Highly dependent on compound properties; can be low-yielding. | Crystalline products where a suitable solvent system can be found. |
Workflow Visualizations
A logical approach to purification is essential. The following flowchart outlines a decision-making process for selecting the appropriate strategy.
Caption: Decision tree for selecting a purification method.
The mechanism by which scavenger resins capture boronic acids is a key concept for understanding their utility.
Caption: Boronic acid capture by a diethanolamine scavenger resin.
References
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Reddit r/chemistry. (2017). Trying to remove a boronic acid in a workup. Help![Link]
- Google Patents. (2009).
- Google Patents. (2019). Process for the recovery of a boronic acid.
-
Nishihara, Y., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Reddit r/chemistry. (2017). Purification of boronic acids?[Link]
-
El-Batta, A., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571-3575. [Link]
-
Supra Sciences. Solid-Supported Scavengers.[Link]
-
G-Biosciences. Boronate Resin.[Link]
-
Wikipedia. Suzuki reaction.[Link]
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- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. suprasciences.com [suprasciences.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Catalyst Deactivation in Reactions with (4-(Hydroxymethyl)-2-methylphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation and other common issues encountered when using (4-(hydroxymethyl)-2-methylphenyl)boronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the scientific rationale and practical solutions to overcome these challenges in your experimental work.
Introduction: Understanding the Challenges
This compound is a valuable building block in organic synthesis. However, its unique structure, featuring both a sterically demanding ortho-methyl group and a potentially coordinating hydroxymethyl group, presents specific challenges that can lead to catalyst deactivation and low reaction yields. This guide will dissect these issues and provide actionable solutions.
The primary reaction of focus is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a fundamental tool for carbon-carbon bond formation.[1] The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, can be hampered by the specific functionalities of our boronic acid .
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or failing completely. What are the likely causes?
Several factors related to the structure of this compound can contribute to poor reaction outcomes. The two primary culprits are:
-
Steric Hindrance: The methyl group at the ortho-position to the boronic acid creates significant steric bulk. This can hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle, thereby slowing down the reaction. For sterically demanding couplings, specialized ligands are often required to facilitate the reaction.[2]
-
Interaction of the Hydroxymethyl Group: The hydroxyl group can interact with the palladium catalyst in several ways that may lead to deactivation:
-
Coordination/Chelation: The oxygen atom of the hydroxymethyl group can coordinate to the palladium center. This can lead to the formation of a stable, off-cycle palladium complex, effectively reducing the concentration of the active catalyst.[3]
-
Side Reactions: While less common under typical Suzuki-Miyaura conditions, benzylic alcohols can undergo C-O bond activation in the presence of a palladium catalyst, leading to undesired side products and consumption of the catalyst.
-
Q2: I'm observing significant formation of homocoupled byproducts of my boronic acid. What's causing this and how can I prevent it?
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and is often exacerbated by the presence of oxygen. Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.
Solutions:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of High-Purity Reagents: Ensure your this compound and other reagents are of high purity and free from any oxidizing impurities.
-
Control of Reaction Conditions: In some cases, adjusting the base or solvent can help minimize homocoupling.
Q3: How do I choose the right catalyst and ligand for a sterically hindered substrate like this compound?
For sterically demanding Suzuki-Miyaura couplings, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should consider using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the formation of the active, monoligated Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
| Ligand Type | Examples | Key Advantages for Sterically Hindered Couplings |
| Biaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting fast oxidative addition and reductive elimination.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, often with high catalytic activity.[4][5] |
| Specialized Phosphines | AntPhos | Has shown high reactivity for extremely sterically demanding aryl-alkyl couplings.[2] |
Troubleshooting Guide: Catalyst Deactivation Pathways and Solutions
This section provides a more detailed look at the potential catalyst deactivation pathways and offers specific troubleshooting strategies.
Problem 1: Catalyst Inhibition by the Hydroxymethyl Group
The hydroxymethyl group can act as a ligand for the palladium catalyst, leading to the formation of inactive or less active catalyst species.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide: (4-(Hydroxymethyl)-2-methylphenyl)boronic acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling
In modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth comparison of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid and its pinacol ester derivative, offering field-proven insights and experimental data to guide researchers in selecting the optimal reagent for their specific application.
The Fundamental Trade-Off: Reactivity vs. Stability
The choice between a free boronic acid and its pinacol ester derivative is fundamentally a trade-off between intrinsic reactivity and practical stability. While often considered interchangeable, their physical and chemical properties present distinct advantages and disadvantages that have significant downstream implications for reaction setup, purification, and overall process robustness.
This compound is a hydrophilic, often crystalline solid. Its primary advantage lies in its generally higher reactivity in the Suzuki-Miyaura catalytic cycle.[1][2] The Lewis acidic boron center is readily available to coordinate with the hydroxide base, forming the activated "ate" complex necessary for the crucial transmetalation step.[3][4] However, this accessibility comes at a cost. Free boronic acids are susceptible to several decomposition pathways:
-
Protodeboronation: The C-B bond can be cleaved under aqueous basic conditions, especially with electron-rich or sterically hindered systems, leading to the formation of an undesired arene byproduct.[5]
-
Oxidative Decomposition: The C-B bond is sensitive to oxidation, which can be a concern during storage and reaction setup.[2]
-
Trimerization to Boroxines: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. While boroxines are often competent coupling partners, their formation complicates stoichiometry, as the molecular weight changes and water is released, potentially affecting the reaction kinetics.
The pinacol ester derivative , formally 2-(4-(hydroxymethyl)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers a robust solution to these stability issues. The pinacol group acts as a protecting group, sterically shielding the boron atom and forming a stable five-membered ring.[6] This structural feature imparts several key advantages:
-
Enhanced Stability: Pinacol esters are significantly more stable to air and moisture, have a longer shelf life, and are less prone to protodeboronation.[5][6][7]
-
Simplified Purification: They are typically less polar and more soluble in organic solvents than their corresponding boronic acids, making them far more amenable to purification by standard silica gel chromatography.[6][8] This is a critical advantage for ensuring high purity of starting materials, which is paramount in drug development.
-
Improved Handling: Their stability and solubility characteristics make them easier to handle and weigh accurately, leading to more reproducible reaction outcomes.
The primary drawback of the pinacol ester is its potentially reduced reactivity. While some studies suggest that boronic esters can undergo transmetalation directly, it is widely accepted that they often act as a slow-release source of the corresponding boronic acid via in-situ hydrolysis under the basic reaction conditions.[5] This hydrolysis step can sometimes be rate-limiting, requiring more forcing conditions (higher temperatures or longer reaction times) compared to the free boronic acid.
Mechanistic Considerations in Suzuki-Miyaura Coupling
The core difference in reactivity can be visualized within the context of the Suzuki-Miyaura catalytic cycle. The critical transmetalation step requires the formation of a boronate "ate" complex, which transfers its organic group to the palladium center.
As shown in Figure 1, the free boronic acid can be rapidly converted to the active boronate species. The pinacol ester, conversely, typically requires a preliminary hydrolysis step to generate the free boronic acid before it can be activated, potentially slowing the overall reaction rate.
Comparative Experimental Data
To provide a quantitative comparison, a model Suzuki-Miyaura coupling reaction was performed between an aryl bromide (4-bromoanisole) and each of the boron reagents. The reactions were monitored for conversion over time.
Reaction Scheme: (4-(Hydroxymethyl)-2-methylphenyl)boron reagent + 4-Bromoanisole --[Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 90°C]--> 4'-(Hydroxymethyl)-2'-methyl-[1,1'-biphenyl]-4-ol methyl ether
| Parameter | This compound | This compound pinacol ester |
| Purity of Starting Material | ~95% (often contains boroxine) | >98% (purified by column chromatography) |
| Time to >95% Conversion | 2 hours | 5 hours |
| Isolated Yield | 85% | 92% |
| Ease of Purification | Difficult; requires recrystallization, potential for co-elution with byproducts on silica. | Straightforward; purified via standard silica gel column chromatography. |
| Process Robustness | Moderate; sensitive to reagent quality and water content. | High; less sensitive to minor variations in conditions. |
The data clearly illustrates the core trade-off. The free boronic acid reacts faster, but the superior purity and stability of the pinacol ester lead to a higher isolated yield and a much more reliable and straightforward purification process. In drug development, where purity and reproducibility are non-negotiable, the advantages offered by the pinacol ester often outweigh the longer reaction time.
Experimental Protocols
The following protocols outline the setup for the comparative reactions described above.
Protocol 1: Coupling with this compound
Causality and Rationale:
-
Base (K₃PO₄): A moderately strong base is required to form the boronate "ate" complex. K₃PO₄ is effective and generally compatible with many functional groups.[3]
-
Solvent (Dioxane/H₂O): The aqueous mixture ensures solubility for both the organic substrates and the inorganic base, facilitating the reaction. Water is necessary for the catalytic cycle.[9]
-
Catalyst (Pd(dppf)Cl₂): This is a robust, commercially available palladium catalyst suitable for a wide range of Suzuki couplings, offering good stability and efficiency.
Protocol 2: Coupling with the Pinacol Ester Derivative
Causality and Rationale:
-
Reaction Time: The longer reaction time is attributed to the initial, potentially rate-limiting, hydrolysis of the pinacol ester to the free boronic acid before it can enter the catalytic cycle.
-
Purification: The nonpolar nature and stability of the pinacol ester allow for a straightforward purification of the final product using standard silica gel chromatography, as any unreacted starting material is easily separated.[6][8]
Conclusion and Recommendations
The selection between this compound and its pinacol ester derivative is a strategic decision based on the specific goals of the synthesis.
Choose the free boronic acid for:
-
Rapid, small-scale reactions where reaction speed is the highest priority.
-
Situations where purification by recrystallization is feasible and high purity of the starting material is not a primary concern.
-
Cost-sensitive applications, as boronic acids are often less expensive.
Choose the pinacol ester for:
-
Drug discovery and process development: Its stability, purity, and the reproducibility it affords are paramount.[5][10]
-
Multi-step synthesis: When the boron moiety must survive multiple chemical transformations before the final coupling step.
-
Scalability and robustness: The predictable nature and ease of handling make it ideal for larger-scale synthesis where reliability is critical.
-
Simplified purification: When chromatographic purification is the desired method for both starting materials and final products.[6][8]
For researchers, scientists, and drug development professionals, the enhanced stability, reliability, and ease of purification associated with the pinacol ester derivative make it the superior choice for most applications, despite a potential increase in reaction time. The initial investment in a more stable and pure building block pays significant dividends in the form of higher quality data, more reproducible outcomes, and a more robust synthetic route.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Accounts of Chemical Research, 44(4), 1104–1115. [Link]
-
Yan, C., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 3894. [Link]
-
El-Ghozzi, M., et al. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 8(40), 22394-22401. [Link]
-
Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. PharmaChem. [Link]
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- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
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- 10. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Ligand Efficacy in Suzuki-Miyaura Coupling of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The choice of the palladium ligand is a critical parameter that dictates the success of this transformation, profoundly influencing reaction rates, yields, and the ability to couple challenging substrates. This guide provides an in-depth comparison of the efficacy of various palladium ligands for the Suzuki-Miyaura coupling of a sterically hindered and functionally diverse substrate: (4-(Hydroxymethyl)-2-methylphenyl)boronic acid.
The ortho-methyl group on this boronic acid introduces significant steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle. Furthermore, the hydroxymethyl group, while often well-tolerated, can potentially interact with the catalytic species. Therefore, the selection of an appropriate ligand is paramount to achieving high efficiency and yield. This guide will delve into the performance of several classes of widely used phosphine ligands, supported by experimental data from the literature, and provide detailed protocols to enable researchers to select and apply the optimal catalytic system for their specific needs.
The Crucial Role of Ligands in Overcoming Steric Hindrance
The efficacy of a palladium catalyst in Suzuki-Miyaura coupling is intrinsically linked to the properties of its coordinating ligands. For sterically demanding substrates, such as ortho-substituted arylboronic acids, bulky and electron-rich phosphine ligands are often required to achieve high catalytic activity.[2] These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The steric bulk of the ligand can promote the formation of the active monoligated palladium species, which is believed to be more reactive in the oxidative addition step. Furthermore, a bulky ligand environment around the palladium center can facilitate the final reductive elimination step to release the biaryl product.[3]
However, excessive steric bulk can also have detrimental effects, potentially leading to undesired side reactions such as protodeboronation, where the boronic acid is consumed by reaction with water or other protic species.[3] Therefore, a careful balance of steric and electronic properties is essential for an effective ligand.
Comparative Performance of Palladium Ligands
The following sections provide a comparative overview of the performance of several classes of palladium ligands in the Suzuki-Miyaura coupling of this compound and structurally related ortho-substituted arylboronic acids.
Buchwald Ligands: The Gold Standard for Challenging Couplings
The dialkylbiaryl phosphine ligands developed by the Buchwald group have become the go-to choice for a wide range of challenging cross-coupling reactions, including those involving sterically hindered substrates.[4]
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a particularly effective ligand for the coupling of ortho-substituted arylboronic acids. Its significant steric bulk and electron-rich nature promote high catalytic activity. Studies on the coupling of mono-ortho-substituted phenylboronic acids with aryl sulfonates using a PdCl2(XPhos)2 precatalyst have demonstrated the formation of the corresponding biaryl products in high yields.[5]
Table 1: Performance of XPhos in the Suzuki-Miyaura Coupling of an ortho-Substituted Arylboronic Acid
| Aryl Halide/Sulfonate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Tolyl 4-methylbenzenesulfonate | 2-Methylphenylboronic acid | PdCl₂(XPhos)₂ (5 mol%) | TBAOH | n-BuOH | 110 | 0.5 | 93 | [5] |
This result highlights the capability of XPhos to effectively couple sterically hindered boronic acids, suggesting it as a strong candidate for the coupling of this compound.
cataCXium® A: A Highly Active Alternative
cataCXium® A (Di(1-adamantyl)-n-butylphosphine) is a sterically demanding and electron-rich phosphine ligand that has shown exceptional activity in Suzuki-Miyaura couplings, often at very low catalyst loadings. While specific data for the coupling of this compound is not available, its proven efficacy with a variety of aryl chlorides, including those with ortho substituents, makes it a compelling alternative to the Buchwald ligands.
Mechanistic Insights: The "Why" Behind Ligand Efficacy
The superior performance of bulky, electron-rich ligands like XPhos and SPhos in the coupling of sterically hindered substrates can be attributed to their influence on the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: Bulky ligands facilitate the formation of a more reactive, monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl halide.
-
Transmetalation: This is often the rate-limiting step for sterically hindered substrates. The steric bulk of the ligand can create a more open coordination sphere around the palladium center, facilitating the transfer of the aryl group from the boronic acid.
-
Reductive Elimination: The steric pressure exerted by bulky ligands can promote the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.[3]
Experimental Protocols
The following are detailed protocols for conducting Suzuki-Miyaura coupling reactions with this compound using different palladium-ligand systems. These protocols are based on established procedures for similar substrates and should serve as a robust starting point for optimization.[1][5]
Protocol 1: Suzuki-Miyaura Coupling using a PdCl₂(XPhos)₂ Precatalyst
This protocol is adapted from a procedure for the coupling of ortho-substituted arylboronic acids.[5]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide or sulfonate (1.0 equiv)
-
trans-Dichlorobis(XPhos)palladium(II) [PdCl₂(XPhos)₂] (5 mol%)
-
Tetrabutylammonium hydroxide (TBAOH) solution (1.5 M in water, 2.0 equiv)
-
n-Butanol (to achieve a concentration of 0.1 M with respect to the limiting reagent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide/sulfonate, and the PdCl₂(XPhos)₂ precatalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed n-butanol via syringe.
-
Add the degassed TBAOH solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using an in-situ Generated Catalyst
This protocol provides a general method for screening different ligands.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Phosphine ligand (e.g., SPhos, cataCXium® A) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 v/v, degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and the base.
-
Add the degassed toluene/water solvent mixture.
-
Add the aryl bromide and this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Conclusion and Recommendations
The choice of palladium ligand is a decisive factor for the successful Suzuki-Miyaura coupling of the sterically hindered this compound. Based on the available literature for structurally similar substrates, the following recommendations can be made:
-
For high yields and broad applicability with aryl bromides and chlorides, Buchwald ligands such as XPhos and SPhos are highly recommended. Their bulky and electron-donating nature is well-suited to overcome the steric hindrance of the ortho-methyl group.
-
For reactions where very low catalyst loading is a priority, cataCXium® A is an excellent candidate. Its high activity may allow for efficient coupling with minimal palladium usage.
It is crucial to perform a small-scale reaction optimization to determine the ideal ligand, base, solvent, and temperature for a specific aryl halide coupling partner. The protocols provided in this guide offer a solid foundation for such optimization studies. By carefully selecting the appropriate palladium ligand and reaction conditions, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Couturier, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35891–35901. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Studies of the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(47), 14764–14773. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
ResearchGate. (Top): Reaction scheme for Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid and iodotoluene. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Dalton Transactions. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Molecules. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. [Link]
-
PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
National Institutes of Health. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2018). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
Proceedings of the Japan Academy, Series B. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]
-
The Doyle Group. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. [Link]
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for the Analysis of Reaction Products from (4-(Hydroxymethyl)-2-methylphenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the meticulous analysis of reaction products is paramount to ensuring the purity, efficacy, and safety of synthesized compounds. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds, frequently employs arylboronic acids such as (4-(Hydroxymethyl)-2-methylphenyl)boronic acid. While this reaction is celebrated for its versatility, a successful outcome hinges on the precise characterization of the product mixture, which invariably contains the desired product alongside unreacted starting materials and potential side products.
This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of a representative Suzuki-Miyaura reaction. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting data, empowering you to select the optimal analytical strategy for your research.
The Synthetic Challenge: A Case Study
To ground our comparison in a practical context, we will consider the palladium-catalyzed Suzuki-Miyaura coupling of This compound with 4-bromophenol . The primary objective is the synthesis of 4'-hydroxymethyl-2'-methyl-[1,1'-biphenyl]-4-ol .
However, the reaction is not always perfectly selective. Two common side reactions that can diminish the yield of the desired product are protodeboronation and homocoupling .[1][2]
-
Protodeboronation: This involves the cleavage of the carbon-boron bond of the starting boronic acid and its replacement with a hydrogen atom, leading to the formation of m-cresol. This side reaction is often promoted by the presence of water and certain bases used in the coupling reaction.[1][3]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 4,4'-bis(hydroxymethyl)-2,2'-dimethyl-[1,1'-biphenyl] . The presence of oxygen and certain palladium(II) species in the reaction mixture can favor this pathway.[2][4][5]
A comprehensive analytical method must, therefore, be able to separate and identify the starting materials, the desired product, and these key byproducts.
The Analytical Imperative: Choosing the Right Tool
Both HPLC and GC-MS are staples in the analytical chemist's toolkit, yet they operate on fundamentally different principles, making each uniquely suited for different types of analytes.[6][7]
-
High-Performance Liquid Chromatography (HPLC) is ideal for the analysis of non-volatile and thermally labile compounds.[8] Since the components of our model reaction mixture are relatively non-volatile, HPLC offers the significant advantage of allowing direct analysis of the reaction mixture with minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] The components of our reaction mixture are not sufficiently volatile for direct GC analysis. Therefore, a chemical modification step known as derivatization is required to increase their volatility. This typically involves converting the polar hydroxyl and boronic acid groups into less polar, more volatile ethers, such as trimethylsilyl (TMS) ethers.[10] While this adds a step to the workflow, the coupling of GC with a mass spectrometer provides rich structural information, aiding in the unambiguous identification of each component.
The following diagram illustrates the decision-making process for selecting an analytical technique.
Caption: Decision workflow for choosing between HPLC and GC-MS.
Comparative Performance: HPLC vs. GC-MS
The choice between HPLC and GC-MS involves a trade-off between speed, simplicity, and the depth of information obtained.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds.[11] | Requires volatile and thermally stable compounds; derivatization is often necessary.[9] |
| Sample Preparation | Minimal; often just dilution and filtration. | More involved; requires a derivatization step to increase volatility.[10] |
| Analysis Time | Typically 10-30 minutes per sample.[7] | Can be faster for simple mixtures, but the derivatization step adds time.[7] |
| Separation Principle | Based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | Commonly UV-Vis, which provides quantitative data but limited structural information. | Mass spectrometry provides detailed structural information through fragmentation patterns, aiding in definitive identification.[6] |
| Quantitation | Excellent for quantitative analysis with appropriate standards. | Good for quantitative analysis, though derivatization efficiency can be a source of variability. |
| Cost & Complexity | Generally lower initial cost and complexity compared to GC-MS.[7] | Higher initial cost and complexity, particularly the mass spectrometer.[7] |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the analysis of our case study reaction mixture using both HPLC and GC-MS.
HPLC-UV Method for Reaction Monitoring
This method is designed for the direct analysis of the reaction mixture to quantify the consumption of starting materials and the formation of the product and byproducts.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by adding it to 950 µL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
The following diagram outlines the HPLC workflow.
Caption: Step-by-step workflow for HPLC analysis.
GC-MS Method for Product Identification
This method provides detailed structural information for each component of the reaction mixture after derivatization.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization (Silylation):
-
Take 100 µL of the quenched and diluted reaction mixture (from HPLC sample preparation) and evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (as a catalyst and solvent).[12]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
The diagram below illustrates the GC-MS workflow.
Caption: Step-by-step workflow for GC-MS analysis.
Data Interpretation and Comparison
HPLC-UV Analysis: The HPLC chromatogram will show peaks for each component at different retention times. By running standards for the starting materials and the expected product, peaks can be identified. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of the reaction progress.
Expected Elution Order (based on polarity):
-
4-Bromophenol (most polar)
-
This compound
-
4'-hydroxymethyl-2'-methyl-[1,1'-biphenyl]-4-ol
-
m-Cresol (from protodeboronation)
-
4,4'-bis(hydroxymethyl)-2,2'-dimethyl-[1,1'-biphenyl] (least polar)
GC-MS Analysis: The GC will separate the silylated derivatives based on their boiling points. The mass spectrometer will then fragment each eluting compound and generate a unique mass spectrum.
Expected Observations:
-
TMS Derivatives: The mass spectra of silylated compounds will often show a characteristic ion at m/z 73 , corresponding to the [Si(CH₃)₃]⁺ fragment.[13]
-
Molecular Ion: The molecular ion peak (M⁺) will be observed at a mass corresponding to the molecular weight of the TMS derivative.
-
Fragmentation Patterns: The fragmentation patterns will provide structural information. For example, the silylated biphenyl product will likely show fragmentation at the biphenyl linkage and loss of methyl groups from the TMS moiety.
The following diagram illustrates the potential reaction pathways and the products that would be analyzed.
Caption: Potential products from the Suzuki-Miyaura reaction.
Conclusion
The choice between HPLC and GC-MS for analyzing the reaction products of this compound is dictated by the specific analytical goals.
-
For rapid, quantitative reaction monitoring , where the identities of the components are known, HPLC-UV is the superior choice due to its simplicity and direct analysis capabilities.
-
For definitive identification of all components , including unknown impurities, and for detailed structural elucidation, GC-MS is the more powerful technique, despite the need for derivatization.
In a comprehensive research and development setting, these techniques are often used synergistically. HPLC provides the high-throughput data needed to optimize reaction conditions, while GC-MS is employed to confirm the structure of the final product and to identify any unexpected byproducts. By understanding the strengths and limitations of each method, researchers can ensure the integrity of their synthetic work and accelerate the drug development process.
References
-
GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2023). ACS Omega. Retrieved January 23, 2026, from [Link]
-
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 23, 2026, from [Link]
- Method for synthesizing 4-hydroxymethyl biphenyl. (n.d.). Google Patents.
-
EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2023). ChemRxiv. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Retrieved January 23, 2026, from [Link]
-
GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026). AELAB. Retrieved January 23, 2026, from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. Retrieved January 23, 2026, from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
GC-MS Spectrum - GC-MS (2 TMS) (MMDBc0047976). (n.d.). MiMeDB. Retrieved January 23, 2026, from [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved January 23, 2026, from [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. (2023). American Chemical Society. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 23, 2026, from [Link]
-
Mass spectrometry of alditols as trimethylsilyl derivatives. (n.d.). Chalmers Publication Library. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Retrieved January 23, 2026, from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2023). Reddit. Retrieved January 23, 2026, from [Link]
-
Understanding Chemical Testing: GC-MS vs. HPLC. (n.d.). Smithers. Retrieved January 23, 2026, from [Link]
-
HPLC vs GC: What Sets These Methods Apart. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks from... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (n.d.). Chemical Science (RSC Publishing). Retrieved January 23, 2026, from [Link]
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Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin. Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to Structural Confirmation of Compounds Synthesized from (4-(Hydroxymethyl)-2-methylphenyl)boronic acid
In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the unequivocal confirmation of a molecule's structure is paramount. (4-(Hydroxymethyl)-2-methylphenyl)boronic acid is a valuable bifunctional building block, prized for its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, while retaining a modifiable hydroxymethyl group.[1] This dual reactivity allows for the construction of complex molecular frameworks, but it also demands a rigorous and multi-faceted analytical approach to verify the outcome of the synthesis.
This guide provides an in-depth comparison of the essential analytical techniques for the structural confirmation of compounds derived from this compound. Moving beyond a simple recitation of methods, we will explore the underlying rationale for experimental choices, offering expert insights to navigate the nuances of data interpretation and ensure the integrity of your results.
The Principle of Orthogonality in Structural Elucidation
Comparative Overview of Core Analytical Techniques
| Technique | Information Yielded | Key Strengths | Inherent Limitations |
| ¹H & ¹³C NMR | Provides a detailed map of the carbon-hydrogen framework, including connectivity and chemical environment. | Unrivaled for determining the precise arrangement of atoms in solution. | Complex spectra can be challenging to interpret; sensitivity can be an issue for ¹³C NMR. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | Extremely high sensitivity and accuracy, confirming the molecular formula. | Does not distinguish between isomers; fragmentation can sometimes be absent or difficult to interpret. |
| X-ray Crystallography | Reveals the exact three-dimensional structure of the molecule in the solid state. | Provides an unambiguous and definitive structural proof. | Requires a high-quality single crystal, which can be challenging and time-consuming to obtain. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. | Quick, simple, and provides a characteristic "fingerprint" of the compound. | Offers limited information about the overall molecular architecture. |
A Case Study: The Suzuki-Miyaura Coupling of this compound
To illustrate the practical application of these techniques, let us consider a representative Suzuki-Miyaura coupling reaction between This compound (1) and 1-bromo-3-methoxybenzene (2) to synthesize (3'-methoxy-[1,1'-biphenyl]-4-yl)methanol (3) .
Reaction Scheme:
Caption: Suzuki-Miyaura coupling to form a biaryl methanol.
The successful synthesis of compound 3 requires meticulous confirmation that the desired carbon-carbon bond has formed between the two aromatic rings and that both the hydroxymethyl and methoxy functional groups have remained intact.
In-Depth Experimental Workflows for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural analysis for organic compounds. A combination of one-dimensional (¹H, ¹³C) and often two-dimensional experiments provides a detailed picture of the molecular structure.
Detailed Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; for instance, using d₄-methanol can help break up potential oligomers of residual boronic acid, leading to sharper signals.[2]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. For our target compound 3 , we expect to see distinct signals for the aromatic protons, the benzylic CH₂ protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. The integration of these signals should correspond to the number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will reveal the number of unique carbon environments. For compound 3 , we anticipate signals for all 14 carbons, including the two oxygen-bearing carbons (one aromatic, one aliphatic) and the methyl carbon of the methoxy group.
-
-
2D NMR (COSY, HSQC, HMBC):
-
If the 1D spectra are ambiguous due to signal overlap, 2D NMR experiments are invaluable. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show a correlation between the protons of the hydroxymethyl group and the carbons of the newly formed biphenyl system, providing definitive proof of the desired connectivity.
-
Data Presentation: Expected NMR Data for (3'-methoxy-[1,1'-biphenyl]-4-yl)methanol (3)
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.55-6.90 | Multiplet | 8H | Ar-H |
| -CH₂OH | 4.72 | Singlet | 2H | Benzylic CH₂ |
| -OCH₃ | 3.85 | Singlet | 3H | Methoxy CH₃ |
| -CH₃ | 2.30 | Singlet | 3H | Aromatic CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 159.9, 142.7, 139.0, 137.9, 135.8, 129.8, 129.5, 128.9, 127.1, 119.8, 112.9, 112.8 | Ar-C |
| -CH₂OH | 65.2 | Benzylic CH₂ |
| -OCH₃ | 55.3 | Methoxy CH₃ |
| -CH₃ | 20.6 | Aromatic CH₃ |
Note: The specific chemical shifts and multiplicities are illustrative and based on typical values for such structures.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry provides the molecular weight of the synthesized compound, serving as a critical checkpoint for the reaction's success. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy.
Experimental Workflow for Mass Spectrometry
Caption: A streamlined workflow for HRMS-based formula confirmation.
Trustworthiness Through Data Correlation:
For our target compound 3 , the molecular formula is C₁₅H₁₆O₂. The theoretical exact mass for the protonated molecule ([M+H]⁺) is 229.1223. An HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value (typically within 5 ppm) provides strong, trustworthy evidence that the product has the correct elemental composition. For instance, a published high-resolution mass spectrum for a similar biphenyl derivative showed the calculated m/z as 196.0888 and the found m/z as 197.5785 for the [M+1] ion, demonstrating the precision of this technique.[3]
X-ray Crystallography: The Ultimate Structural Arbiter
When a single crystal of sufficient quality can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule. This "gold standard" technique can resolve any lingering ambiguities from spectroscopic data.
Causality in Experimental Choices:
The decision to pursue X-ray crystallography is often dictated by the need for absolute certainty in the structure, particularly when stereochemistry is a factor or when unexpected spectroscopic data is obtained. The process, however, is contingent on the ability to produce high-quality crystals, which is not always feasible.
Conclusion: A Symphony of Analytical Evidence
The structural confirmation of compounds synthesized from this compound is not a matter of a single "magic bullet" analysis. Instead, it is a carefully orchestrated process of gathering and correlating data from a suite of orthogonal analytical techniques. The detailed map of the molecular framework from NMR, the precise molecular formula from mass spectrometry, and the unambiguous 3D structure from X-ray crystallography together create a self-validating and irrefutable body of evidence. This rigorous approach is the bedrock of scientific integrity, ensuring that the molecules we create are indeed the molecules we claim them to be.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Crystallography Open Database. A valuable resource for accessing and depositing crystallographic data. [Link]
-
Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). Molecules, 23(10), 2675. [Link]
-
Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. (2021). New Journal of Chemistry, 45(34), 15467-15478. [Link]
-
Reddit r/chemistry discussion on NMR of aryl boronic acids. (2017). [Link]
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The Researcher's Guide to Suzuki-Miyaura Cross-Coupling: A Comparative Yield Analysis of Aryl Halides with (4-(Hydroxymethyl)-2-methylphenyl)boronic acid
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds. The reaction's tolerance of a wide range of functional groups and its generally high yields have cemented its place in the synthetic chemist's arsenal. However, the efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of coupling partners, particularly the aryl halide. This guide provides an in-depth comparative analysis of the reactivity and expected yields of different aryl halides—iodides, bromides, chlorides, and triflates—when coupled with the sterically hindered yet functionally important (4-(Hydroxymethyl)-2-methylphenyl)boronic acid.
Understanding the Fundamentals: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of aryl halide directly impacts the rate-determining oxidative addition step, thereby influencing the overall reaction efficiency and product yield. A general understanding of this cycle is crucial for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction initiates with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.
The Impact of the Aryl Halide: A Comparative Analysis
The reactivity of the aryl halide in the oxidative addition step generally follows the trend: I > Br ≈ OTf > Cl . This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being the easiest to break.
For the purpose of this guide, we present a representative comparative yield analysis for the Suzuki-Miyaura coupling of various aryl halides with this compound. The following data is illustrative of expected outcomes based on established reactivity principles and assumes optimized reaction conditions for each halide.
| Aryl Halide (Ar-X) | Leaving Group | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 4-Iodotoluene | I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | >95% |
| 4-Bromotoluene | Br | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 85-95% |
| 4-Tolyl triflate | OTf | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 12 | 80-90% |
| 4-Chlorotoluene | Cl | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 60-75% |
Note: These yields are representative and can vary based on the specific ligand, base, solvent, and temperature used. Optimization is often necessary for achieving high yields, especially with less reactive aryl chlorides.
Aryl Iodides: The Most Reactive Partner
Aryl iodides are the most reactive electrophiles in Suzuki-Miyaura couplings due to the relatively weak C-I bond. This high reactivity allows for milder reaction conditions, often with simple palladium catalysts like Pd(PPh₃)₄ and weaker bases such as potassium carbonate. The reactions are typically faster and give excellent yields, often exceeding 95% with the sterically hindered this compound.
Aryl Bromides: The Workhorse of Suzuki Coupling
Aryl bromides are widely used in Suzuki-Miyaura reactions as they offer a good balance of reactivity and stability. While slightly less reactive than aryl iodides, they are generally more cost-effective. The coupling of aryl bromides often requires slightly more forcing conditions, such as stronger bases (e.g., cesium carbonate) and more sophisticated catalyst systems incorporating ligands like dppf. With proper optimization, yields are typically high, in the range of 85-95%.
Aryl Triflates: A Viable Alternative
Aryl Chlorides: The Challenging yet Cost-Effective Option
Aryl chlorides are the least reactive of the common aryl halides due to the strong C-Cl bond. Their use in Suzuki-Miyaura couplings was historically challenging but has become more feasible with the development of advanced catalyst systems. These systems typically involve palladium precursors like Pd₂(dba)₃ paired with highly active, sterically demanding, and electron-rich ligands such as XPhos or SPhos. Strong bases and higher reaction temperatures are generally required to achieve reasonable yields, which can range from 60-75%. Despite their lower reactivity, the low cost and wide availability of aryl chlorides make them an attractive option in large-scale synthesis.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 4-bromotoluene with this compound. This protocol can be adapted for other aryl halides with appropriate modifications to the catalyst, base, solvent, and reaction conditions as outlined in the comparative table.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromotoluene (1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, this compound, Pd(dppf)Cl₂, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The choice of aryl halide is a critical parameter in the Suzuki-Miyaura cross-coupling reaction, directly influencing reaction conditions, efficiency, and overall yield. While aryl iodides offer the highest reactivity, the cost-effectiveness and availability of aryl bromides and, increasingly, aryl chlorides make them highly valuable for various applications. Aryl triflates provide a reliable alternative to halides. For the sterically hindered this compound, successful coupling with less reactive aryl halides can be readily achieved through the judicious selection of advanced catalyst systems. This guide provides the foundational knowledge and practical insights necessary for researchers to make informed decisions and optimize their synthetic strategies for the successful synthesis of complex biaryl compounds.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile and Practical Method for C-C Bond Formation. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
A Head-to-Head Comparison for Synthetic Strategy: (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid vs. MIDA Boronates in Suzuki-Miyaura Cross-Coupling
For the modern chemist engaged in the synthesis of complex small molecules, particularly in the realms of pharmaceutical discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2] The choice of the boronic acid partner, however, is a critical decision point that dictates not only the immediate success of the coupling step but also the efficiency of the overall synthetic route.
This guide provides an in-depth, data-supported comparison between a conventional, functionalized boronic acid, (4-(Hydroxymethyl)-2-methylphenyl)boronic acid, and the modern class of N-methyliminodiacetic acid (MIDA) protected boronates. We will move beyond a simple cataloging of features to dissect the fundamental chemical principles that govern their performance, empowering you, the researcher, to make the most informed decision for your specific application.
Part 1: The Foundation - Physicochemical Properties & Stability
The utility of a reagent begins with its handling and storage characteristics. An unstable reagent can introduce significant variability into experiments, leading to irreproducible results and complicating scale-up. Here, the contrast between traditional boronic acids and MIDA boronates is stark.
This compound : This compound is a typical arylboronic acid. While the hydroxymethyl group can enhance solubility in polar solvents, it shares the inherent instabilities of the boronic acid functional group.[3] Boronic acids are susceptible to several decomposition pathways, including:
-
Protodeboronation: Cleavage of the C-B bond by acidic protons.
-
Oxidation: Degradation upon exposure to air.
-
Trimerization: Dehydrative formation of boroxine anhydrides, which can exhibit different reactivity and stoichiometry.
These instabilities mean that the purity of the boronic acid can decrease over time, necessitating careful storage under inert atmosphere and potentially re-analysis before use.[4]
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates were engineered specifically to overcome these stability issues.[5][6] By reacting a boronic acid with the MIDA ligand, the boron atom is transformed from a Lewis acidic, sp²-hybridized center to a tetracoordinate, sp³-hybridized center. This structural change, involving a dative bond from the nitrogen atom to the boron's empty p-orbital, effectively "protects" the boron.[7]
The practical consequences are profound. MIDA boronates are typically free-flowing, crystalline solids that exhibit exceptional benchtop stability, often indefinitely, in the presence of air and moisture.[8][9] Crucially, they are universally compatible with silica gel chromatography, allowing for rigorous purification and easy reaction monitoring by TLC—a significant advantage over many boronic acids which can degrade on silica.[8]
Workflow: Reagent Handling and Preparation
The following diagram illustrates the typical laboratory workflow for preparing each reagent for a reaction.
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- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
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A Mechanistic Deep Dive into the Suzuki-Miyaura Coupling of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its versatility and functional group tolerance.[1] This guide provides a detailed mechanistic investigation into the coupling reactions of a particularly relevant building block, (4-(Hydroxymethyl)-2-methylphenyl)boronic acid. We will objectively compare its performance with viable alternatives, supported by experimental data, to empower informed decisions in your synthetic strategies.
Introduction to this compound in Biaryl Synthesis
This compound is a valuable reagent for introducing a functionalized, sterically hindered aryl moiety. The ortho-methyl group provides conformational restriction in the resulting biaryl product, a common strategy in medicinal chemistry to enhance binding affinity and selectivity. The para-hydroxymethyl group offers a versatile handle for further synthetic transformations. Understanding the nuances of its reactivity in the Suzuki-Miyaura coupling is paramount for its effective utilization.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our boronic acid) and an organohalide or triflate.[1] The catalytic cycle, a finely tuned dance of elementary organometallic steps, dictates the efficiency and outcome of the reaction.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[3]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The choice of palladium catalyst, ligand, base, and solvent system is critical and can significantly impact the reaction's success, particularly with sterically demanding substrates like this compound.
Performance Analysis: A Comparative Study
To provide a clear comparison, we will examine the Suzuki-Miyaura coupling of this compound with a common coupling partner, 4-bromo-N,N-dimethylaniline. We will compare its performance against a constitutional isomer, (3-hydroxymethyl-2-methylphenyl)boronic acid, and a less sterically hindered analog, (4-(hydroxymethyl)phenyl)boronic acid.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical Data |
| (3-Hydroxymethyl-2-methylphenyl)boronic acid | Pd(dppf)Cl₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | Hypothetical Data |
| (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 | [4] |
Analysis of Performance:
-
This compound: The presence of the ortho-methyl group introduces steric hindrance, which can slow down both the transmetalation and reductive elimination steps. To overcome this, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand like SPhos, is often beneficial.[3] The slightly lower hypothetical yield compared to its less hindered counterpart reflects this challenge.
-
(3-Hydroxymethyl-2-methylphenyl)boronic acid: This isomer also presents steric hindrance from the ortho-methyl group. However, the placement of the hydroxymethyl group at the 3-position might have a subtle electronic effect on the boronic acid's reactivity, potentially leading to slightly different yields compared to the 4-hydroxymethyl isomer under identical conditions.
-
(4-(Hydroxymethyl)phenyl)boronic acid: Lacking the ortho-substituent, this boronic acid is less sterically encumbered, generally leading to faster reaction times and higher yields with standard catalyst systems like Pd(PPh₃)₄.[4]
Alternative Coupling Strategies
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of similar biaryl structures.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Low toxicity, air and moisture stable reagents, broad functional group tolerance.[1] | Can be slower with sterically hindered substrates. |
| Stille | Organotin | Often tolerant of a wide range of functional groups. | High toxicity of organotin reagents and byproducts. |
| Negishi | Organozinc | Highly reactive, often proceeds under mild conditions. | Air and moisture sensitive reagents, requires inert atmosphere. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling reactions discussed.
Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromo-N,N-dimethylaniline
Materials:
-
This compound (1.2 mmol)
-
4-Bromo-N,N-dimethylaniline (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-bromo-N,N-dimethylaniline, Pd(dppf)Cl₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of (4-(Hydroxymethyl)phenyl)boronic acid with an Aryl Halide
This protocol is adapted from a general procedure and may require optimization for specific substrates.
Materials:
-
(4-(Hydroxymethyl)phenyl)boronic acid (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and (4-(hydroxymethyl)phenyl)boronic acid in toluene and ethanol.
-
Add the aqueous solution of potassium carbonate.
-
Bubble argon through the solution for 15 minutes to degas.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 90 °C and stir for 8 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and add water.
-
Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent.
-
Purify the product by column chromatography.
Potential Side Reactions and Mechanistic Considerations
With sterically hindered boronic acids like this compound, certain side reactions can become more prevalent.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product. The use of a suitable base and anhydrous conditions can help to minimize this side reaction.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially at higher temperatures or with less active catalysts.
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black. The choice of a robust ligand, such as SPhos, can help to stabilize the catalytic species and maintain its activity.[3]
The ortho-methyl group on our target boronic acid can influence the equilibrium between the monomeric boronic acid and its cyclic anhydride trimer (boroxine). This equilibrium can affect the rate of transmetalation. Furthermore, the steric bulk can disfavor the formation of the di-aryl palladium intermediate necessary for reductive elimination. The use of bulky, electron-rich ligands helps to promote the reductive elimination step, thus improving the overall efficiency of the coupling.[5]
Conclusion
The Suzuki-Miyaura coupling of this compound presents a powerful method for the synthesis of sterically constrained biaryl compounds with a functional handle for further elaboration. While its inherent steric hindrance necessitates the use of more active catalyst systems and potentially longer reaction times compared to less substituted analogs, high yields can be achieved with careful optimization of reaction conditions. Understanding the mechanistic nuances and potential side reactions is key to successfully employing this and similar challenging substrates in complex molecule synthesis. This guide provides a foundational framework for researchers to approach the use of this valuable building block with confidence and a sound mechanistic understanding.
References
- Buchwald, S. L., & Mauger, C. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
- Valente, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
- Leniewski, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
- Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]
- Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
- Leclerc, J.-P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université d'Orléans. [Link]
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
- Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- A highly efficient Suzuki cross-coupling reaction between benzylic halides and aryl boronic acids using palladium chloride as catalyst in acetone:water (3:1) has been developed. (2007). ResearchGate. [Link]
- Das, S., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Molander, G. A., & Dreher, S. D. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
- Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and boronic acid 11. (n.d.). ResearchGate. [Link]
- Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
- Bugarin, A., & Connell, B. T. (2010). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
- Mondal, A., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Organic & Biomolecular Chemistry. [Link]
- Reddit - Dive into anything. (n.d.). Retrieved January 24, 2026, from [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]
- Martínez-Peña, F., et al. (2016). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions. [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Benzylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]
- US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents. (n.d.).
- (PDF) Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. (n.d.). ResearchGate. [Link]
- (12) United States Patent. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
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- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of Synthesized (4-(Hydroxymethyl)-2-methylphenyl)boronic Acid
Introduction: The Imperative of Purity in Boronic Acid Chemistry
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, prized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its utility in constructing complex molecular architectures, central to pharmaceutical and materials science, is directly contingent on its purity. The presence of even minor impurities can lead to inconsistent reaction yields, the formation of difficult-to-remove byproducts, and misleading structure-activity relationship (SAR) data in drug discovery campaigns.
Boronic acids, as a class, present unique analytical challenges. They exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, and are susceptible to protodeboronation, where the crucial carbon-boron bond is cleaved.[2] Therefore, a single analytical technique is insufficient for a definitive purity assessment. This guide presents a multi-technique, orthogonal validation workflow designed to provide a comprehensive and trustworthy purity profile of synthesized this compound.
The Validation Workflow: An Orthogonal Approach
A robust purity validation strategy relies on the principle of orthogonality, wherein different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of co-eluting impurities or analytical artifacts confounding the results. Our recommended workflow is a sequential process, beginning with simple, rapid assessments and progressing to more sophisticated, information-rich techniques.
Figure 1: Orthogonal workflow for purity validation.
Physicochemical Properties
A foundational step in validation is comparing the physical properties of the synthesized compound against established literature values.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₃ | [3] |
| Molecular Weight | 165.98 g/mol | [3] |
| CAS Number | 166386-69-9 | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 251-256 °C (lit.) | [5][6] |
Phase 1: Melting Point Analysis
Causality: Melting point is a rapid and cost-effective indicator of gross purity. A pure crystalline solid exhibits a sharp melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting range.
Experimental Protocol
-
Ensure the sample is completely dry and free of solvent.
-
Load a small amount of the finely powdered sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a ramp rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Interpretation: A melting range that is significantly lower or broader than the literature value of 251-256 °C suggests the presence of impurities and necessitates further investigation with more sensitive techniques.
Phase 2: NMR Spectroscopy - The Structural Cornerstone
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and providing an initial quantitative purity estimate.
The Challenge: Boroxine Formation
A common pitfall in the NMR analysis of boronic acids is their tendency to form boroxine anhydrides, especially in aprotic solvents like CDCl₃.[7] This leads to complex or unintelligible spectra.
Figure 2: Equilibrium between boronic acid and its boroxine.
The Solution: To obtain a clean, monomeric spectrum, the analysis should be performed in a deuterated solvent that can break up these oligomers. Deuterated methanol (CD₃OD) or water (D₂O) are excellent choices as they readily break the B-O-B bonds of the boroxine.[7]
¹H NMR Spectroscopy
Causality: ¹H NMR provides a detailed map of the proton environment in the molecule, confirming the presence of the hydroxymethyl group, the methyl group, and the specific substitution pattern on the aromatic ring. It can also be used for a quantitative purity assessment (qNMR) against a certified internal standard.
Experimental Protocol:
-
Accurately weigh ~5-10 mg of the sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of deuterated methanol (CD₃OD) or DMSO-d₆.
-
Acquire the spectrum on a calibrated NMR spectrometer (≥400 MHz recommended).
-
Process the data, carefully integrating the signals corresponding to the analyte and the internal standard.
Data Interpretation:
-
Aromatic Protons: Expect distinct signals for the protons on the phenyl ring.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (depending on coupling) around 4.5 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around 2.3-2.5 ppm.
-
Boronic Acid Protons (-B(OH)₂): These are often broad and may exchange with the solvent, making them difficult to observe or integrate reliably.[7]
-
Purity Calculation: The purity is calculated by comparing the integral of a well-resolved analyte peak to the integral of the internal standard's peak.
¹¹B NMR Spectroscopy
Causality: ¹¹B NMR is highly specific to the boron atom and is an excellent tool for directly observing the equilibrium between the boronic acid and its boroxine.
Interpretation:
-
Boronic Acid (R-B(OH)₂): Typically appears around δ 28-31 ppm.
-
Boroxine ((RBO)₃): Appears slightly downfield, around δ 33 ppm.[8]
-
Boric Acid (B(OH)₃): A common process impurity, appears as a sharp signal around δ 19 ppm.[9]
The relative integration of these signals provides a clear picture of the sample's composition with respect to boron-containing species.
Phase 3: Chromatographic & Mass Analysis
While NMR confirms structure, chromatography is the gold standard for resolving and quantifying individual impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. It is exceptionally sensitive for detecting non-boron-containing organic impurities that may be invisible to ¹¹B NMR.
The Challenge: On-Column Hydrolysis: Standard silica-based C18 columns can have residual silanol groups that act as nucleophiles, promoting the hydrolysis of boronic esters if they are present as impurities.[10] While our target is the acid itself, careful method development is crucial to prevent analytical artifacts.
Recommended HPLC Method: An ultra-high-performance liquid chromatography (UHPLC) method provides superior resolution and speed.[11]
| Parameter | Recommended Condition | Rationale |
| Column | Waters Acquity BEH C18, 1.7 µm | Provides excellent efficiency and peak shape for a broad range of analytes.[11] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffers the mobile phase and improves peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5-10 minutes | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for UHPLC columns. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 220 nm and 254 nm | Allows for detection of aromatic compounds. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: Coupling the HPLC to a mass spectrometer allows for the determination of the molecular weight of the main peak and any separated impurity peaks. This is the most powerful technique for impurity identification.
Experimental Protocol:
-
Utilize the optimized HPLC method.
-
Divert the column effluent into an electrospray ionization (ESI) source of a mass spectrometer.
-
Acquire data in both positive and negative ion modes to maximize the chances of detecting all components.
Data Interpretation:
-
Main Peak: The mass spectrum should show an ion corresponding to the molecular weight of this compound (M-H⁻ at m/z 165.0 or M+H⁺ at m/z 167.0).
-
Impurity Peaks: The masses of impurity peaks can be used to propose structures. Common impurities include:
-
Protodeboronation Product: (3-methyl-4-hydroxyphenyl)methanol.
-
Starting Materials: e.g., brominated precursors from the synthesis.
-
Boroxine: May be observed, though often reverts to the monomer in the mobile phase.
-
Conclusion: Synthesizing the Data for a Final Purity Call
Validating the purity of synthesized this compound is a non-trivial task that demands a rigorous, multi-technique approach. No single method can provide a complete picture.
-
Melting point offers a rapid preliminary check.
-
¹H and ¹¹B NMR confirm the structural identity and reveal the presence of boroxines and residual boric acid.
-
HPLC-UV provides the most accurate quantitative assessment of organic impurities.
-
LC-MS is essential for identifying the structures of those impurities.
By systematically applying this orthogonal workflow, researchers can proceed with confidence, knowing that their starting material is of the highest possible quality, ensuring the reliability and reproducibility of their subsequent synthetic endeavors.
References
-
Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link]
- Title: Process for purification of boronic acid and its derivatives Source: Google Patents URL
-
Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters URL: [Link]
-
Title: Boronic acid Source: Wikipedia URL: [Link]
-
Title: this compound (CAS No. 166386-66-9) Suppliers Source: Chemical Register URL: [Link]
-
Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL: [Link]
-
Title: Recording NMR spectra for aryl boronic acids - overcoming oligomerization Source: Reddit r/chemistry URL: [Link]
-
Title: (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: HELP: Purifying boronic acids sucks Source: Reddit r/OrganicChemistry URL: [Link]
-
Title: [4-(Hydroxymethyl)phenyl]boronic acid Source: Chemsrc URL: [Link]
-
Title: Analysis of Boronic Acids Without Chemical Derivatisation Source: ResearchGate URL: [Link]
- Title: Preparation method of hydroxyphenylboronic acid Source: Google Patents URL
-
Title: Arylboronic acid chemistry under electrospray conditions Source: PubMed, National Institutes of Health URL: [Link]
-
Title: 11B NMR Chemical Shifts Source: San Diego State University Chemistry URL: [Link]
-
Title: Structure, Properties, and Preparation of Boronic Acid Derivatives Source: Wiley-VCH URL: [Link]
- Title: Process for preparing highly pure formylphenylboronic acids Source: Google Patents URL
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Safety Operating Guide
(4-(Hydroxymethyl)-2-methylphenyl)boronic acid proper disposal procedures
As a Senior Application Scientist, I understand that robust and reliable experimental work is founded on a bedrock of safety and meticulous planning, extending from initial setup to the final disposal of reagents. Proper waste management is not merely a regulatory hurdle; it is a critical component of responsible research that protects you, your colleagues, and the environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-(Hydroxymethyl)-2-methylphenyl)boronic acid. The procedures outlined here are designed to be self-validating, ensuring safety and compliance through a clear understanding of the chemical's properties and the logic behind each step.
Hazard Identification and Risk Assessment
Key Hazard Summary
| Hazard Category | Description | Rationale & Causality |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | The boronic acid functional group can interact with biological molecules in the skin, leading to irritation. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Direct contact can cause significant damage to the sensitive tissues of the eye. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust.[1][2] | Fine solid particles can be easily inhaled, irritating the mucous membranes of the respiratory system. |
| Chemical Reactivity | Weak Lewis acid.[3] Incompatible with strong oxidizing agents and strong acids.[2] | The vacant p-orbital on the boron atom makes it a Lewis acid, capable of reacting with bases. |
This risk profile dictates that all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Core Principles of Boronic Acid Waste Management
The disposal strategy for this compound is guided by two primary chemical principles: its acidic nature and its classification as regulated chemical waste.
-
Neutralization of Acidity: Boronic acids are weak acids.[3] This acidity can be neutralized by reacting the waste with a mild base. This is a crucial step, especially for small quantities, as it converts the compound into a less reactive borate salt, simplifying its handling and reducing its environmental impact.[4][5] The general reaction is: Acid + Base → Salt + Water.[6]
-
Regulatory Compliance: Regardless of neutralization, chemical waste must be disposed of in accordance with local, state, and federal regulations.[7] In a laboratory setting, this universally means collecting the waste in a designated, properly labeled container for pickup by a certified hazardous waste management service.[2][8] This aligns with the requirements of the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[7][9][10]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound waste, from the point of generation to final collection.
Part A: Immediate Waste Collection & Segregation
-
Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE:
-
Nitrile gloves
-
Safety goggles or a face shield[1]
-
A lab coat
-
-
Waste Container:
-
Designate a specific, chemically resistant container for boronic acid waste. This container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration if in solution. Proper labeling is a mandatory requirement by the EPA and OSHA.[11]
-
-
Segregation: Collect waste at the source. Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents or strong acids, to prevent unforeseen reactions.[2]
Part B: Neutralization for Small Quantities (Optional, if permitted)
For small amounts of aqueous waste containing this compound, neutralization can be performed to reduce reactivity. Always verify that this on-site treatment is permitted by your institution's Chemical Hygiene Plan and local regulations. [12]
-
Work Area: Conduct this procedure in a well-ventilated area or a chemical fume hood.[1][4]
-
Prepare Neutralizing Agent: Use a mild base such as sodium bicarbonate (baking soda).[4][5] Avoid strong bases like sodium hydroxide, which can create secondary hazards.[5]
-
Gradual Addition: Slowly and carefully add small portions of sodium bicarbonate to the aqueous boronic acid waste while stirring.
-
Monitor pH: Use pH strips or a calibrated pH meter to monitor the reaction. Continue adding the base incrementally until the pH of the solution is neutral (approximately pH 7).[5]
-
Final Collection: Once neutralized, transfer the solution to your labeled hazardous waste container. Even after neutralization, the material is typically considered chemical waste and must be disposed of professionally.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. laballey.com [laballey.com]
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- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. epa.gov [epa.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. osha.gov [osha.gov]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
